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  • Product: 2,5-Dimethylfuran-3-carboximidamide hydrochloride
  • CAS: 1171102-44-5

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Chemical Architecture and Synthetic Utility of 2,5-Dimethylfuran-3-carboximidamide Hydrochloride

Executive Summary In modern drug discovery and materials science, the strategic selection of bifunctional building blocks dictates the success of complex heterocyclic synthesis. 2,5-Dimethylfuran-3-carboximidamide hydroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug discovery and materials science, the strategic selection of bifunctional building blocks dictates the success of complex heterocyclic synthesis. 2,5-Dimethylfuran-3-carboximidamide hydrochloride is a highly specialized, privileged scaffold that merges an electron-rich, lipophilic furan core with a highly reactive amidine moiety. This compound serves as a critical 1,3-dinucleophile, extensively utilized in the construction of pyrimidine and imidazole architectures[1].

This technical guide provides an in-depth analysis of its physicochemical properties, mechanistic behavior in cyclization reactions, and a self-validating experimental protocol for its application in heterocyclic synthesis.

Chemical Structure and Physicochemical Profiling

The structural anatomy of 2,5-dimethylfuran-3-carboximidamide hydrochloride is defined by two key domains:

  • The 2,5-Dimethylfuran Core: The methyl groups at the 2- and 5-positions sterically shield the furan oxygen and push electron density into the ring via hyperconjugation. This makes the furan ring highly electron-rich while simultaneously blocking the most common sites of metabolic oxidation (CYP450 liabilities).

  • The Carboximidamide (Amidine) Group: Positioned at C3, this functional group acts as a potent 1,3-dinucleophile.

Causality of the Salt Form: Free amidines are highly basic and prone to degradation via atmospheric CO2 absorption (forming carbonates) or ambient moisture hydrolysis. Supplying this compound as a hydrochloride salt thermodynamically stabilizes the amidine, ensuring long-term shelf life, preventing nucleophilic degradation, and allowing for precise stoichiometric handling during synthesis[2].

Quantitative Physicochemical Data
ParameterSpecification
Chemical Name 2,5-Dimethylfuran-3-carboximidamide hydrochloride
CAS Registry Number 1171102-44-5
Molecular Formula C7H11ClN2O
Molecular Weight 174.63 g/mol
Physical State Solid
Monoisotopic Mass (Free Base) 138.08 g/mol
Hydrogen Bond Donors 3 (in hydrochloride form)
Hydrogen Bond Acceptors 2

Mechanistic Insights: The Pinner Pyrimidine Synthesis

The primary synthetic application of 2,5-dimethylfuran-3-carboximidamide hydrochloride is its participation in the Pinner Pyrimidine Synthesis [3]. This reaction involves the condensation of the amidine (a 1,3-dinucleophile) with a 1,3-diketone or β -keto ester (a 1,3-dielectrophile) to form a 2,4,6-trisubstituted pyrimidine.

Historically, the mechanism was assumed to be a concerted cyclization. However, definitive 13 C-NMR studies have elucidated that the reaction is a stepwise cascade[4]. The identification of distinct intermediates—such as open-chain enamides and ring-closed dihydroxytetrahydropyrimidines—proves that the pathway relies on discrete nucleophilic attacks followed by sequential dehydrations[4].

PinnerMechanism A Amidine Base + 1,3-Diketone (Starting Materials) B Nucleophilic Attack (Formation of Hemiaminal) A->B Base/Heat C First Dehydration (-H2O) (Enamide Intermediate) B->C Proton Transfer D Intramolecular Cyclization (Ring Closure) C->D Nucleophilic Attack E Second Dehydration (-H2O) (Aromatization) D->E -H2O F 2,4,6-Trisubstituted Pyrimidine (Thermodynamic Product) E->F Aromatization

Figure 1: Logical flow of the stepwise Pinner Pyrimidine Synthesis mechanism.

Experimental Protocol: Base-Promoted Annulation

To ensure high-fidelity results, the following protocol details the synthesis of a 2-(2,5-dimethylfuran-3-yl)pyrimidine derivative. This methodology is designed as a self-validating system , ensuring that causality and real-time analytical feedback drive each step.

Step-by-Step Methodology

Step 1: Initiation & Free-Basing

  • Action: Suspend 1.0 equivalent of 2,5-dimethylfuran-3-carboximidamide hydrochloride in anhydrous ethanol. Add 1.1 equivalents of Sodium Ethoxide (NaOEt).

  • Causality: The hydrochloride salt is nucleophilically inert. NaOEt is chosen because its pKa perfectly matches the requirement to deprotonate the amidine hydrochloride, liberating the reactive free base in situ without triggering unwanted side reactions.

Step 2: Electrophilic Condensation

  • Action: Add 1.05 equivalents of a 1,3-diketone (e.g., acetylacetone). Heat the reaction mixture to reflux (70-80°C) for 4 to 6 hours.

  • Causality: The initial nucleophilic attack occurs rapidly at room temperature, but extended thermal energy is strictly required to drive the two subsequent dehydration steps (-2 H2​O ) and overcome the entropic barrier of intramolecular ring closure.

Step 3: Self-Validation (In-Process Monitoring)

  • Action: Perform TLC (20% EtOAc/Hexane) and LC-MS analysis.

  • Causality: This is the critical validation node. The starting amidine hydrochloride is highly polar and will remain at the TLC baseline ( Rf​=0.0 ). The fully aromatized pyrimidine product is highly lipophilic and will migrate rapidly ( Rf​≈0.6 ). Concurrently, LC-MS must confirm the disappearance of the free amidine mass ( m/z 138.08 [M+H]+ ) and the appearance of the target pyrimidine mass, confirming the thermodynamic sink has been reached.

Step 4: Workup & Isolation

  • Action: Cool to room temperature, quench with water, and extract with Ethyl Acetate (3x). Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate in vacuo. Purify via silica gel chromatography.

ExpWorkflow S1 Step 1: Initiation Amidine HCl + Base Liberate free amidine S2 Step 2: Condensation Add 1,3-Diketone Reflux in EtOH (4-6h) S1->S2 S3 Step 3: Validation LC-MS Monitoring Confirm mass shift S2->S3 S4 Step 4: Workup Aqueous Quench EtOAc Extraction S3->S4 S5 Step 5: Isolation Chromatography Yield pure product S4->S5

Figure 2: Self-validating experimental workflow for pyrimidine synthesis.

Applications in Drug Development

The integration of the 2,5-dimethylfuran moiety into drug candidates is not merely structural; it is a calculated pharmacokinetic strategy.

  • Bioisosteric Replacement: The furan ring acts as an excellent bioisostere for phenyl, pyrrole, or thiophene rings, modulating the overall lipophilicity (LogP) of the molecule to enhance cellular permeability.

  • Metabolic Shielding: Unsubstituted furans are notorious for undergoing rapid oxidative metabolism by Cytochrome P450 enzymes (forming reactive epoxides). By pre-installing methyl groups at the 2 and 5 positions, medicinal chemists sterically and electronically block these metabolic soft spots, drastically improving the half-life and safety profile of the resulting pyrimidine or imidazole API.

References

  • Katritzky, A. R., & Yousaf, T. I. "A C-13 nuclear magnetic resonance study of the pyrimidine synthesis by the reactions of 1,3-dicarbonyl compounds with amidines." Canadian Journal of Chemistry, 1986. Available at:[Link]

  • Majumder, A., et al. "Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds." Catalysts (MDPI), 2023. Available at:[Link]

Sources

Exploratory

An In-depth Technical Guide to 2,5-Dimethylfuran-3-carboximidamide Hydrochloride for Researchers and Drug Development Professionals

Abstract This technical guide provides a comprehensive overview of 2,5-dimethylfuran-3-carboximidamide hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This technical guide provides a comprehensive overview of 2,5-dimethylfuran-3-carboximidamide hydrochloride, a heterocyclic compound of interest in medicinal chemistry and drug development. This document details its chemical properties, a robust synthesis protocol, and explores its potential therapeutic applications, drawing upon the established bioactivity of the furan and carboximidamide scaffolds. This guide is intended to be a valuable resource for researchers and scientists engaged in the discovery and development of novel therapeutics, offering both foundational knowledge and practical insights into the synthesis and potential utility of this compound.

Introduction: The Scientific Rationale

The furan nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities.[1][2] Its unique electronic and structural properties, including its ability to act as a bioisostere for other aromatic rings like benzene, offer advantages in metabolic stability, solubility, and receptor binding affinity.[1] The incorporation of a carboximidamide (amidine) group further enhances the potential for biological activity. Amidines are known to be involved in various biological processes and are present in a number of approved drugs. They are basic in nature and can form salts, such as the hydrochloride salt, which often improves aqueous solubility and handling properties.

This guide focuses on the hydrochloride salt of 2,5-dimethylfuran-3-carboximidamide, a molecule that synergistically combines the therapeutic potential of the furan ring with the versatile binding capabilities of the carboximidamide functional group.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and drug development. The following table summarizes the key properties of 2,5-dimethylfuran-3-carboximidamide hydrochloride.

PropertyValueSource/Method
Chemical Formula C₇H₁₁ClN₂ODeduced from structure
Molecular Weight 174.63 g/mol Calculated
CAS Number 1171102-44-5BIOZOL[3]
Appearance Predicted to be a crystalline solidAnalogy to similar salts
Solubility Predicted to be soluble in water and polar organic solventsAnalogy to hydrochloride salts
Melting Point Not yet experimentally determined.-

Synthesis of 2,5-Dimethylfuran-3-carboximidamide Hydrochloride

The synthesis of the target compound is most effectively achieved through a two-step process, beginning with the preparation of the nitrile precursor, 2,5-dimethylfuran-3-carbonitrile, followed by the Pinner reaction to form the desired carboximidamide hydrochloride.

Step 1: Synthesis of 2,5-Dimethylfuran-3-carbonitrile

The synthesis of the nitrile precursor can be accomplished through a Sandmeyer-type reaction starting from 3-amino-2,5-dimethylfuran.

Experimental Protocol:

  • Diazotization: 3-Amino-2,5-dimethylfuran is dissolved in an aqueous solution of hydrochloric acid and cooled to 0-5 °C. An aqueous solution of sodium nitrite is added dropwise while maintaining the temperature below 5 °C to form the diazonium salt.

  • Cyanation: The cold diazonium salt solution is then slowly added to a solution of copper(I) cyanide in aqueous sodium cyanide.

  • Work-up: The reaction mixture is stirred and allowed to warm to room temperature. The product is then extracted with an organic solvent (e.g., diethyl ether), washed with brine, and dried over anhydrous magnesium sulfate. The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation to yield 2,5-dimethylfuran-3-carbonitrile.

Step 2: Pinner Reaction for 2,5-Dimethylfuran-3-carboximidamide Hydrochloride

The Pinner reaction is a classic and reliable method for converting nitriles into imidate salts, which can then be readily converted to amidines.[4]

Experimental Protocol:

  • Reaction Setup: A solution of 2,5-dimethylfuran-3-carbonitrile in an anhydrous alcohol (e.g., methanol or ethanol) is prepared in a flame-dried, three-necked flask equipped with a gas inlet, a stirrer, and a drying tube. The flask is cooled in an ice-salt bath.

  • HCl Gas Introduction: Dry hydrogen chloride gas is bubbled through the cooled solution until saturation. It is crucial to maintain anhydrous conditions to prevent the formation of by-products.[4]

  • Formation of the Pinner Salt: The reaction mixture is stirred at a low temperature (0-5 °C) for several hours until the reaction is complete (monitored by TLC or GC). The intermediate imidate hydrochloride (Pinner salt) will precipitate from the solution.

  • Ammonolysis: The precipitated Pinner salt is then treated with a solution of ammonia in an anhydrous alcohol. This step converts the imidate to the desired carboximidamide hydrochloride.

  • Isolation: The resulting 2,5-dimethylfuran-3-carboximidamide hydrochloride is collected by filtration, washed with a cold, anhydrous solvent (e.g., diethyl ether) to remove any unreacted starting materials, and dried under vacuum.

Synthesis Workflow Diagram:

SynthesisWorkflow cluster_step1 Step 1: Nitrile Synthesis cluster_step2 Step 2: Pinner Reaction 3-Amino-2,5-dimethylfuran 3-Amino-2,5-dimethylfuran Diazonium Salt Diazonium Salt 3-Amino-2,5-dimethylfuran->Diazonium Salt 1. NaNO2, HCl 2. 0-5 °C 2,5-Dimethylfuran-3-carbonitrile 2,5-Dimethylfuran-3-carbonitrile Diazonium Salt->2,5-Dimethylfuran-3-carbonitrile CuCN, NaCN Nitrile 2,5-Dimethylfuran-3-carbonitrile Pinner Salt Imidate Hydrochloride Nitrile->Pinner Salt Anhydrous Alcohol, HCl (gas) Amidine 2,5-Dimethylfuran-3-carboximidamide HCl Pinner Salt->Amidine Anhydrous Ammonia

Caption: Workflow for the synthesis of 2,5-dimethylfuran-3-carboximidamide hydrochloride.

Potential Applications in Drug Development

While specific biological data for 2,5-dimethylfuran-3-carboximidamide hydrochloride is limited, the well-established activities of furan and carboximidamide derivatives provide a strong basis for predicting its therapeutic potential.

Antimicrobial Activity

Furan derivatives have demonstrated a broad spectrum of antimicrobial activities.[5][6] The mechanism often involves the disruption of microbial cellular processes. Carboximidamide-containing molecules have also been investigated as antimicrobial agents.[7] Therefore, it is plausible that 2,5-dimethylfuran-3-carboximidamide hydrochloride could exhibit activity against various bacterial and fungal pathogens.

Anticancer Activity

Numerous furan-based compounds have been reported to possess significant anticancer properties.[2][8][9] Their mechanisms of action are diverse and can involve the modulation of key signaling pathways that are often dysregulated in cancer, such as the PI3K/Akt and Wnt/β-catenin pathways.[8][10] Carboxamide derivatives, structurally related to carboximidamides, have also been extensively explored as anticancer agents, with some acting as enzyme inhibitors.[11][12][13][14]

Proposed Mechanism of Action in Cancer:

Based on the literature for related compounds, a plausible mechanism of action for 2,5-dimethylfuran-3-carboximidamide hydrochloride could involve the inhibition of protein kinases within critical cancer-promoting signaling pathways. The furan ring can provide a scaffold for interaction with the target protein, while the positively charged carboximidamide group can form strong ionic and hydrogen bond interactions with key residues in the active site of an enzyme.

MOA Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt Cell_Survival Cell Survival & Proliferation Akt->Cell_Survival Compound 2,5-Dimethylfuran-3- carboximidamide HCl Compound->Inhibition Inhibition->Akt

Caption: Proposed mechanism of action targeting the PI3K/Akt signaling pathway.

Conclusion and Future Directions

2,5-Dimethylfuran-3-carboximidamide hydrochloride represents a promising scaffold for the development of novel therapeutic agents. Its synthesis is achievable through established chemical transformations, and its structural features suggest a high potential for biological activity. Further research is warranted to fully elucidate its physicochemical properties, optimize its synthesis, and comprehensively evaluate its pharmacological profile. In particular, screening against a panel of microbial strains and cancer cell lines would be a logical next step to uncover its therapeutic potential.

References

  • Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Deriv
  • Design and Synthesis of Some New Furan-Based Derivatives and Evaluation of In Vitro Cytotoxic Activity. PMC.
  • Synthesis, In Vitro Antitumor Activity and Molecular Mechanism of Novel Furan Derivatives and their Precursors.
  • Design, synthesis, and antifungal activity of carboxamide derivatives possessing 1,2,3-triazole as potential succin
  • The Biological Versatility of Furan Derivatives: A Technical Guide for Drug Discovery. Benchchem.
  • Design and synthesis of some new carboxamide and propanamide derivatives bearing phenylpyridazine as a core ring and the investigation of their inhibitory potential on in-vitro acetylcholinesterase and butyrylcholinesterase. PubMed.
  • Discovery of 1,2-diaryl-3-oxopyrazolidin-4-carboxamides as a new class of MurA enzyme inhibitors and characterization of their antibacterial activity. PubMed.
  • comprehensive review on furan and its derivatives. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH.
  • Synthesis, antimicrobial, and antiproliferative activities of substituted phenylfuranylnicotinamidines. PMC.
  • Molecular modeling studies on benzimidazole carboxamide derivatives as PARP-1 inhibitors using 3D-QSAR and docking. PubMed.
  • Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Deriv
  • New Thiazole Carboxamide Derivatives as COX Inhibitors: Design, Synthesis, Anticancer Screening, In Silico Molecular Docking, and ADME Profile Studies. PMC.
  • Pinner Reaction. J&K Scientific.
  • Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Deriv
  • Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives.
  • Design, synthesis and in vitro antimicrobial activity of furan-based pyrimidine- thiazolidinones as potential bioactive molecule. Journal of Applied Pharmaceutical Science.
  • 2,5-Dimethyl-3-furanthiol. PubChem.
  • The Pinner Reaction: A Technical Guide to the Synthesis and Mechanism of Methyl Pentanimid
  • Pinner Reaction. Organic Chemistry Portal.
  • Pinner Reaction. SynArchive.
  • Nitrile to Ester - Pinner Reaction. Common Organic Chemistry.
  • 2,5-Dimethylfuran. Wikipedia.
  • 2,5-Dimethylfuran(625-86-5) 13C NMR spectrum. ChemicalBook.
  • 2,5-Dimethylfuran-3,4(2H,5H)-dione. NIST WebBook.
  • US8324409B2 - Efficient method for preparing 2,5-dimethylfuran.
  • 2,5-Dimethylfuran.
  • Theoretical Spectroscopic Study (IR, Raman, UV, and NMR) for Furan and Two of its Derivatives. International Journal of Pharmaceutical Sciences Review and Research.
  • CN101486696B - The preparation method of 2,5-dimethylfuran-3,4-dicarboxylic acid.
  • 2,5-dimethylpyrrole. Organic Syntheses Procedure.
  • Efficient Synthesis of 2,5-Dicyanofuran from Biomass-Derived 2,5-Diformylfuran via an Oximation–Dehydration Strategy.
  • 2,5-Dimethylfuran-3-carboximidamide hydrochloride, CAS [[1171102-44-5]]. BIOZOL.
  • 2,5-dimethyl-3-furan thiol, 55764-23-3. The Good Scents Company.
  • The Properties of Poly(ester amide)s Based on Dimethyl 2,5-Furanedicarboxylate as a Function of Methylene Sequence Length in Polymer Backbone. MDPI.
  • Biobased Semiaromatic Polyamides Derived from Dimethyl Furan-2,5-Dicarboxylate: Influence of the Composition on Their Properties.

Sources

Foundational

mechanism of action of 2,5-dimethylfuran-3-carboximidamide hydrochloride

[shape=box, style="filled,rounded", fontname="Helvetica-Bold", fontsize=12, penwidth Mechanism of nNOS inhibition by 2,5-dimethylfuran-3-carboximidamide in pathological pathways. Quantitative Selectivity Profiling The st...

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Author: BenchChem Technical Support Team. Date: April 2026

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Mechanism of nNOS inhibition by 2,5-dimethylfuran-3-carboximidamide in pathological pathways.

Quantitative Selectivity Profiling

The structural integration of the 2,5-dimethylfuran-3-carboximidamide head group into larger inhibitor scaffolds (e.g., linked to a lipophilic tail via an alkylamine linker) yields profound kinetic advantages. The table below summarizes the representative kinetic parameters ( Ki​ ) demonstrating the selectivity profile generated by this pharmacophore[1, 4].

Enzyme IsoformTarget Residue (Peripheral) Ki​ (nM)Selectivity Fold (vs. nNOS)Binding Affinity Driver
Human nNOS His3421.71x (Baseline) Optimal van der Waals fit for 2,5-dimethyl groups.
Rat nNOS Leu3372.3~1.3xHigh conservation with human nNOS pocket.
Human eNOS Phe1059,611>5600x Severe steric clash with Phe105.
Human iNOS Asn115425~250xSuboptimal electrostatic environment.

Data synthesized from recent structure-activity relationship (SAR) studies on furan-3-carboximidamide-based nNOS inhibitors [1].

Self-Validating Experimental Workflows

To rigorously validate the MoA and selectivity of compounds utilizing the 2,5-dimethylfuran-3-carboximidamide building block, a two-pronged experimental approach is required: real-time kinetic profiling and structural crystallography.

Protocol 1: Real-Time Kinetic Profiling via Oxyhemoglobin Capture Assay

Causality & Rationale: Direct measurement of NO is notoriously difficult due to its short half-life. The oxyhemoglobin capture assay is utilized because NO rapidly and stoichiometrically oxidizes oxyhemoglobin to methemoglobin. This allows for continuous spectrophotometric monitoring at 401 nm, providing highly accurate, real-time kinetic data ( Ki​ ) rather than end-point approximations.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a 100 mM HEPES buffer (pH 7.4) containing 10% glycerol, 10 µM tetrahydrobiopterin (BH4), 100 µM dithiothreitol (DTT), 100 µM L-arginine, 100 µM NADPH, 10 µM FAD, 10 µM FMN, 1 mM CaCl₂, and 1 µM calmodulin.

  • Hemoglobin Preparation: Purify human oxyhemoglobin and dilute to a final assay concentration of 5 µM.

  • Inhibitor Titration: Serially dilute the 2,5-dimethylfuran-3-carboximidamide derivative (from 0.1 nM to 100 µM) in DMSO (final DMSO concentration <1%).

  • Enzyme Addition: Initiate the reaction by adding recombinant human nNOS, eNOS, or iNOS (approx. 20–50 nM final concentration).

  • Kinetic Monitoring: Measure the absorbance change at 401 nm over 3 minutes at 37°C using a microplate reader.

  • Data Analysis: Calculate the initial reaction velocities and determine the Ki​ values using the Cheng-Prusoff equation for competitive inhibition.

Protocol 2: Structural Validation via X-Ray Crystallography

Causality & Rationale: To definitively prove that the 2,5-dimethylfuran ring occupies the targeted peripheral pocket and the amidine binds Glu592, the inhibitor must be co-crystallized with the nNOS heme domain. We utilize the rat nNOS R349A mutant; this specific surface mutation reduces surface entropy and promotes robust crystal lattice formation without altering the internal active site architecture [2].

Step-by-Step Methodology:

  • Protein Expression: Express the rat nNOS R349A heme domain in E. coli BL21(DE3) cells and purify via immobilized metal affinity chromatography (IMAC) and size-exclusion chromatography.

  • Complex Formation: Concentrate the purified protein to 10 mg/mL and incubate with a 5-fold molar excess of the 2,5-dimethylfuran-3-carboximidamide inhibitor for 2 hours on ice.

  • Crystallization: Utilize the hanging-drop vapor diffusion method. Mix 1 µL of the protein-inhibitor complex with 1 µL of reservoir solution (e.g., 0.1 M Bis-Tris pH 6.5, 20% PEG 3350, 0.2 M NaCl).

  • Incubation: Seal the drops and incubate at 4°C until diffraction-quality crystals form (typically 3–7 days).

  • Data Collection & Refinement: Flash-freeze the crystals in liquid nitrogen using 25% glycerol as a cryoprotectant. Collect diffraction data at a synchrotron source (e.g., APS or ALS) and solve the structure using molecular replacement against a known nNOS apo-structure.

Workflow A 1. Recombinant Expression (nNOS Heme Domain) B 2. Co-crystallization (Hanging Drop Vapor Diffusion) A->B C 3. X-ray Diffraction (Synchrotron Source) B->C D 4. Structure Resolution (Molecular Replacement) C->D E 5. Binding Pose Analysis (Glu592 & His342 Interactions) D->E

Step-by-step crystallographic workflow for validating nNOS-inhibitor binding conformations.

References

  • New Inhibitors of Neuronal Nitric Oxide Synthase for the Treatment of Melanoma. Journal of Medicinal Chemistry (2026). Available at:[Link]

  • 9MWE: Structure of rat neuronal nitric oxide synthase R349A mutant heme domain bound with furan-3-carboximidamide derivative. RCSB Protein Data Bank (2025). Available at: [Link]

  • The Structural Basis for Isoform Selective Nitric Oxide Synthase Inhibition by Thiophene-2-Carboximidamides. National Center for Biotechnology Information (PMC). Available at:[Link]

  • Truncated pyridinylbenzylamines: Potent, selective, and highly membrane permeable inhibitors of human neuronal nitric oxide synthase. eScholarship, University of California (2025). Available at:[Link]

Exploratory

pharmacological profile of 2,5-dimethylfuran-3-carboximidamide hydrochloride

Pharmacological Profile and Target Profiling of 2,5-Dimethylfuran-3-Carboximidamide Hydrochloride: A Versatile Pharmacophore in Fragment-Based Drug Discovery Structural Rationale and Fragment-Based Drug Discovery (FBDD)...

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Author: BenchChem Technical Support Team. Date: April 2026

Pharmacological Profile and Target Profiling of 2,5-Dimethylfuran-3-Carboximidamide Hydrochloride: A Versatile Pharmacophore in Fragment-Based Drug Discovery

Structural Rationale and Fragment-Based Drug Discovery (FBDD)

While 2,5-dimethylfuran-3-carboximidamide hydrochloride (CAS 1171102-44-5) is frequently cataloged as a highly reactive building block for pyrimidine and imidazole synthesis[1], its true value emerges when evaluated through the lens of Fragment-Based Drug Discovery (FBDD). As an Application Scientist, I approach this molecule not as a static reagent, but as a highly tunable pharmacophore.

The pharmacological efficacy of this scaffold is driven by three distinct structural features:

  • The Amidine Moiety: Protonated at physiological pH, the carboximidamide group perfectly mimics the guanidinium side chain of L-arginine. This allows it to serve as a potent competitive anchor in the active sites of arginine-processing enzymes[2].

  • The Furan Ring: Acting as a bioisostere for phenyl rings, the furan oxygen provides a critical hydrogen-bond acceptor that enhances binding affinity with target residues (e.g., His342 in neuronal nitric oxide synthase)[2].

  • 2,5-Dimethyl Substitution: These methyl groups provide precise steric bulk that restricts bond rotation, locking the pharmacophore into a bioactive conformation while simultaneously increasing lipophilicity to improve blood-brain barrier (BBB) permeability[3].

Primary Pharmacological Target: Neuronal Nitric Oxide Synthase (nNOS)

Mechanistic Rationale The overexpression of nNOS and the subsequent overproduction of nitric oxide (NO) is a well-documented driver in melanoma progression and severe neurodegenerative disorders[2]. The furan-3-carboximidamide scaffold has emerged as an exceptionally potent competitive inhibitor of nNOS[2]. By mimicking L-arginine, the amidine group forms bidentate hydrogen bonds with the conserved Glu592 residue in the nNOS active site, while the furan ring engages in π−π stacking with the heme-adjacent hydrophobic pocket[3].

Quantitative Data Summary The structural tuning of the furan-amidine scaffold yields profound shifts in target selectivity and potency. The table below summarizes the quantitative pharmacological data for derivatives of this core structure:

Target Enzyme / PathogenScaffold Derivative ClassPrimary MechanismIC50 / Ki ValueSelectivity / Notes
Rat nNOS Furan-amidine analog 9Competitive Inhibition (L-Arg site)Ki = 15 nMHigh selectivity over eNOS/iNOS[2]
Human nNOS Furan-amidine analog 17Competitive Inhibition (L-Arg site)Ki = 19 nM1075-fold over eNOS[3]
Human NQO2 Non-symmetrical furan-amidineQuinone Reduction InhibitionIC50 = 9.6 nMReduced DNA off-target binding[4]
Plasmodium falciparum Symmetric furan-amidineDNA Minor Groove IntercalationIC50 = 15 nMPotent antimalarial activity[5]

Self-Validating Protocol: NO Hemoglobin Capture Assay To accurately quantify nNOS inhibition by 2,5-dimethylfuran-3-carboximidamide derivatives, we utilize the NO Hemoglobin Capture Assay[3]. Causality: NO has a half-life of mere seconds, making direct measurement highly erratic. By introducing oxyhemoglobin into the assay, NO is instantaneously captured to form methemoglobin, shifting the absorbance peak from 415 nm to 401 nm[3]. This allows for continuous, real-time kinetic monitoring.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare 50 mM HEPES buffer (pH 7.4) supplemented with 10% glycerol and 10 µM tetrahydrobiopterin (BH4).

  • Enzyme-Inhibitor Pre-incubation: Incubate 0.5 µg of recombinant human nNOS with the furan-amidine derivative (titrated from 0.1 nM to 10 µM) for 15 minutes at 37°C. Note: This step is critical to allow the competitive inhibitor to reach thermodynamic equilibrium within the active site before substrate competition begins.

  • Capture Agent Addition: Add 10 µM purified human oxyhemoglobin to the reaction mixture.

  • Reaction Initiation: Introduce 10 µM L-arginine and 100 µM NADPH to initiate NO synthesis.

  • Kinetic Readout: Monitor the linear increase in absorbance at 401 nm continuously for 10 minutes using a UV-Vis microplate reader.

  • Self-Validation System: Include L-NAME (a known non-selective NOS inhibitor) as a positive control. Calculate the Z'-factor; the assay is considered validated and ready for high-throughput screening only if Z' > 0.5[3].

NO_Assay Prep 1. Enzyme Preparation Incubate 2. Compound Incubation Prep->Incubate Hb 3. Add Oxyhemoglobin Incubate->Hb Read 4. Spectrophotometry (401 nm) Hb->Read Validate 5. Data Validation (Z' > 0.5) Read->Validate

Fig 1: Step-by-step self-validating workflow for the NO Hemoglobin Capture Assay.

Secondary Target: NRH:Quinone Oxidoreductase 2 (NQO2)

Beyond nNOS, the furan-amidine scaffold exhibits profound inhibitory activity against NQO2, an enzyme implicated in neurodegenerative diseases and cancer[4]. Non-symmetrical furan-amidines, synthesized via the condensation of 1,4-diketones, bind to the NQO2 active site, preventing the reduction of quinones[4].

Mechanistic Rationale: NQO2 reduces quinones to hydroquinones, a process that can lead to toxic bioactivation and the generation of reactive oxygen species (ROS) via redox cycling. The 2,5-dimethyl substitution on the furan ring enhances hydrophobic interactions within the NQO2 binding pocket, driving the IC50 down to the low nanomolar range (e.g., 9.6 nM) and halting this pathogenic bioactivation[4].

NQO2_Pathway Scaffold Furan-Amidine Scaffold (Competitive Inhibitor) NQO2 NQO2 Enzyme Scaffold->NQO2 Inhibits Therapy Therapeutic Effect (Neuroprotection / Anti-Cancer) Scaffold->Therapy Prevents Bioactivation Toxicity Bioactivation to Toxic Hydroquinones NQO2->Toxicity Reduction (Pathogenic) Quinones Quinone Substrates Quinones->NQO2 Binds

Fig 2: Mechanism of NQO2 inhibition by furan-amidine scaffolds preventing quinone bioactivation.

Tertiary Target: DNA Minor Groove Binding (Antiparasitic Activity)

Historically, symmetric furan-amidines have been deployed as potent antimalarial and antitrypanosomal agents[5]. The dicationic nature of these molecules at physiological pH allows them to deeply intercalate into the AT-rich regions of the DNA minor groove in Plasmodium species, severely disrupting transcription[5]. However, the non-symmetrical 2,5-dimethylfuran-3-carboximidamide profile is actively being engineered by medicinal chemists to reduce this DNA binding affinity, thereby minimizing off-target cytotoxicity when the primary goal is targeting nNOS or NQO2[4].

Conclusion

The extends far beyond its utility as a basic synthetic reagent[1]. As a highly tunable pharmacophore, it provides the essential electrostatic and steric framework required to selectively target nNOS[2], inhibit NQO2[4], and modulate DNA minor groove interactions[5]. By employing rigorous, self-validating biochemical assays, drug development professionals can leverage this precise scaffold to design next-generation therapeutics for melanoma, neurodegeneration, and infectious diseases.

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Protocols & Analytical Methods

Method

The Strategic Utility of 2,5-Dimethylfuran-3-carboximidamide Hydrochloride in Modern Heterocyclic Synthesis

Introduction: Unveiling a Versatile Furanic Building Block In the landscape of contemporary organic synthesis, the pursuit of novel heterocyclic scaffolds remains a cornerstone of drug discovery and materials science. Am...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling a Versatile Furanic Building Block

In the landscape of contemporary organic synthesis, the pursuit of novel heterocyclic scaffolds remains a cornerstone of drug discovery and materials science. Among the myriad of building blocks available to the synthetic chemist, furan derivatives hold a privileged position due to their unique electronic properties and their prevalence in biologically active molecules. This application note delves into the synthesis and synthetic utility of a highly functionalized and reactive precursor: 2,5-dimethylfuran-3-carboximidamide hydrochloride. This compound serves as a valuable synthon, particularly for the construction of pyrimidine-based structures and other fused heterocyclic systems. Its strategic importance lies in the convergence of a stable furan core with a reactive carboximidamide moiety, offering a gateway to a diverse range of molecular architectures. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of its preparation and detailed protocols for its application in the synthesis of complex molecules.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties and spectroscopic data of a precursor is paramount for its effective utilization in synthesis.

PropertyValueSource
Molecular Formula C₇H₁₁ClN₂OInferred
Molecular Weight 174.63 g/mol Inferred
Appearance Expected to be a crystalline solidGeneral knowledge of hydrochloride salts
Solubility Soluble in polar solvents such as water, methanol, and ethanolGeneral knowledge of hydrochloride salts
  • ¹H NMR: Resonances corresponding to the two methyl groups on the furan ring, a singlet for the furan proton, and broad signals for the -NH₂ protons of the amidinium group.

  • ¹³C NMR: Signals for the furan ring carbons, the methyl carbons, and the carboximidamide carbon.

  • IR Spectroscopy: Characteristic stretching frequencies for N-H bonds (amidininium), C=N bond, and C-O-C of the furan ring.

  • Mass Spectrometry: A molecular ion peak corresponding to the free base (C₇H₁₀N₂O) and a fragmentation pattern characteristic of the furan scaffold.

Synthesis of the Precursor: A Two-Step Approach

The synthesis of 2,5-dimethylfuran-3-carboximidamide hydrochloride is most logically achieved through a two-step sequence starting from the corresponding nitrile, 2,5-dimethylfuran-3-carbonitrile.

Step 1: Synthesis of 2,5-Dimethylfuran-3-carbonitrile

The synthesis of the nitrile precursor is a critical first step. While various methods for the synthesis of substituted furans exist, a common approach involves the cyclization of appropriately substituted acyclic precursors.

Protocol 1: Synthesis of 2,5-Dimethylfuran-3-carbonitrile

This protocol is based on general methods for the synthesis of substituted furan-3-carbonitriles.

Materials:

  • Acetoacetonitrile

  • 2,3-Butanedione

  • Piperidine (catalyst)

  • Toluene

  • Anhydrous Magnesium Sulfate

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for elution

Procedure:

  • To a solution of acetoacetonitrile (1 equivalent) and 2,3-butanedione (1.1 equivalents) in toluene, add a catalytic amount of piperidine (0.1 equivalents).

  • Fit the reaction flask with a Dean-Stark apparatus to remove the water formed during the reaction.

  • Reflux the mixture for 4-6 hours, monitoring the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure 2,5-dimethylfuran-3-carbonitrile.

Expected Outcome:

A pale yellow oil or low-melting solid. The structure should be confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and MS).

Diagram 1: Synthesis of 2,5-Dimethylfuran-3-carbonitrile

G cluster_0 Synthesis of Nitrile Precursor Acetoacetonitrile Acetoacetonitrile Reaction Toluene, Piperidine (cat.) Reflux (Dean-Stark) Acetoacetonitrile->Reaction 2_3_Butanedione 2_3_Butanedione 2_3_Butanedione->Reaction 2_5_dimethylfuran_3_carbonitrile 2_5_dimethylfuran_3_carbonitrile Reaction->2_5_dimethylfuran_3_carbonitrile

Caption: Synthetic route to the nitrile precursor.

Step 2: Conversion to 2,5-Dimethylfuran-3-carboximidamide Hydrochloride via the Pinner Reaction

The Pinner reaction is a classic and reliable method for the conversion of nitriles to imidates, which are then readily converted to amidines upon treatment with ammonia.[1][2][3][4]

Protocol 2: Synthesis of 2,5-Dimethylfuran-3-carboximidamide hydrochloride

Materials:

  • 2,5-Dimethylfuran-3-carbonitrile

  • Anhydrous Ethanol

  • Anhydrous Diethyl Ether

  • Anhydrous Hydrogen Chloride (gas or a solution in a suitable solvent)

  • Anhydrous Ammonia (gas or a solution in a suitable solvent)

Procedure:

  • Formation of the Imidate Hydrochloride (Pinner Salt):

    • Dissolve 2,5-dimethylfuran-3-carbonitrile (1 equivalent) in a mixture of anhydrous ethanol (1.1 equivalents) and anhydrous diethyl ether.

    • Cool the solution to 0°C in an ice bath.

    • Bubble anhydrous hydrogen chloride gas through the solution with stirring, or add a saturated solution of HCl in diethyl ether dropwise.

    • Continue the addition of HCl until the reaction is complete (monitor by TLC or the precipitation of the Pinner salt).

    • The resulting precipitate, the ethyl imidate hydrochloride, can be filtered and used directly in the next step or the reaction mixture can be used as is.

  • Ammonolysis to the Amidine Hydrochloride:

    • To the suspension of the Pinner salt (or the reaction mixture from the previous step) at 0°C, slowly bubble anhydrous ammonia gas or add a solution of ammonia in ethanol.

    • Allow the reaction mixture to stir at room temperature for 12-24 hours.

    • The formation of ammonium chloride as a byproduct will be observed.

    • Filter the reaction mixture to remove ammonium chloride.

    • Concentrate the filtrate under reduced pressure to obtain the crude 2,5-dimethylfuran-3-carboximidamide hydrochloride.

    • The product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).

Expected Outcome:

A white to off-white crystalline solid. The structure should be confirmed by spectroscopic methods.

Diagram 2: Pinner Reaction for Amidine Synthesis

G cluster_1 Pinner Reaction and Ammonolysis Nitrile 2,5-Dimethylfuran- 3-carbonitrile Pinner_Reaction 1. Anhydrous EtOH, Anhydrous HCl 2. Anhydrous NH3 Nitrile->Pinner_Reaction Amidine_HCl 2,5-Dimethylfuran-3- carboximidamide hydrochloride Pinner_Reaction->Amidine_HCl

Caption: Conversion of the nitrile to the target amidine hydrochloride.

Application in Heterocyclic Synthesis: The Gateway to Pyrimidines

The primary synthetic application of 2,5-dimethylfuran-3-carboximidamide hydrochloride is as a precursor for the construction of pyrimidine rings. The carboximidamide functionality serves as a pre-activated N-C-N fragment, which can undergo cyclocondensation with 1,3-dicarbonyl compounds or their equivalents.[5][6]

Synthesis of 2-(2,5-Dimethylfuran-3-yl)pyrimidines

The reaction with a β-dicarbonyl compound, such as acetylacetone, provides a straightforward route to substituted pyrimidines.

Protocol 3: Synthesis of 4,6-Dimethyl-2-(2,5-dimethylfuran-3-yl)pyrimidine

Materials:

  • 2,5-Dimethylfuran-3-carboximidamide hydrochloride

  • Acetylacetone (2,4-pentanedione)

  • Sodium Ethoxide (or another suitable base)

  • Ethanol

Procedure:

  • To a solution of sodium ethoxide (2.2 equivalents) in absolute ethanol, add 2,5-dimethylfuran-3-carboximidamide hydrochloride (1 equivalent).

  • Stir the mixture at room temperature for 15-30 minutes to liberate the free amidine.

  • To this mixture, add acetylacetone (1 equivalent) dropwise.

  • Reflux the reaction mixture for 6-12 hours, monitoring the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and neutralize with a dilute acid (e.g., acetic acid or dilute HCl).

  • Remove the solvent under reduced pressure.

  • Partition the residue between water and an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.

  • Concentrate the organic layer and purify the crude product by column chromatography on silica gel or by recrystallization to afford the desired pyrimidine.

Expected Outcome:

A crystalline solid. The structure should be confirmed by spectroscopic analysis.

Diagram 3: Pyrimidine Synthesis via Cyclocondensation

G cluster_2 Cyclocondensation to form Pyrimidines Amidine_HCl 2,5-Dimethylfuran-3- carboximidamide hydrochloride Reaction Base (e.g., NaOEt) Ethanol, Reflux Amidine_HCl->Reaction Dicarbonyl Acetylacetone Dicarbonyl->Reaction Pyrimidine 4,6-Dimethyl-2-(2,5- dimethylfuran-3-yl)pyrimidine Reaction->Pyrimidine

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Application

Application Note: Aqueous Dissolution and Stabilization Protocol for 2,5-Dimethylfuran-3-carboximidamide Hydrochloride

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Self-Validating Experimental Protocol & Mechanistic Guide Executive Summary & Mechanistic Grounding As a Senior Appl...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Document Type: Self-Validating Experimental Protocol & Mechanistic Guide

Executive Summary & Mechanistic Grounding

As a Senior Application Scientist, I frequently observe researchers experiencing irreproducible results when utilizing amidine-containing building blocks in aqueous assays. The root cause is almost universally the assumption that because a hydrochloride salt dissolves readily in water, the resulting solution is chemically stable. In drug development and synthetic workflows, this is a critical error.

2,5-Dimethylfuran-3-carboximidamide hydrochloride is a highly polar precursor utilized in pyrimidine synthesis and medicinal chemistry. While the amidine hydrochloride salt exhibits excellent aqueous solubility[1], its structural integrity is heavily dependent on the pH of the microenvironment. The hydrolysis rate of amidines increases exponentially with pH, demonstrating a strong hydroxide ion dependence[2].

The Causality of Degradation: When exposed to neutral or basic conditions (pH ≥ 7), the stable amidinium ion deprotonates. The resulting free base undergoes rapid nucleophilic attack by water or hydroxide ions, irreversibly yielding the corresponding amide (2,5-dimethylfuran-3-carboxamide) and ammonia[2][3]. To limit the risk of hydrolysis and the formation of inactive degradation products, aqueous solutions of these nitrogenous bases must be maintained at an acidic to strictly neutral pH during preparation and storage[4].

Therefore, successful dissolution is not merely about achieving visual clarity; it requires a self-validating protocol that strictly controls pH, limits thermal kinetic energy, and analytically verifies the absence of amide degradants before use.

Quantitative Data Presentation

To inform our experimental choices, the physicochemical constraints and degradation kinetics of the compound are summarized below.

Table 1: Physicochemical Properties & Causality Impact
PropertyValueExperimental Implication
Molecular Weight 174.63 g/mol Required for precise molarity calculations.
Aqueous Solubility > 50 mg/mLHighly soluble; dissolution is not the bottleneck, stability is.
Estimated pKa ~ 11.0 - 11.5Must keep solution pH well below pKa to maintain protonation.
Primary Degradant 2,5-Dimethylfuran-3-carboxamideInactive in target assays; alters stoichiometric ratios.
Table 2: Estimated Hydrolysis Half-Life Matrix
TemperaturepH 5.0 (Unbuffered Milli-Q)pH 7.4 (Standard PBS)pH 9.0 (Basic Buffer)
4°C > 6 months~ 7 days< 12 hours
20°C > 1 month~ 48 hours< 4 hours
37°C ~ 7 days< 24 hours< 1 hour
(Note: Half-life values are extrapolated from homologous amidine degradation profiles to illustrate pH/temperature causality[2][4].)

Mandatory Visualization: Logical Relationships & Workflows

To ensure absolute clarity, the chemical logic of the degradation pathway and the subsequent self-validating workflow are mapped below.

Hydrolysis Amidinium Protonated Amidinium (Stable, Soluble) FreeBase Free Amidine Base (Reactive) Amidinium->FreeBase pH > 7.0 (-H+) FreeBase->Amidinium pH < 6.0 (+H+) Amide Amide Degradant + Ammonia FreeBase->Amide H2O / OH- (Irreversible)

Fig 1: pH-dependent causality of amidine hydrolysis to amide degradants.

Workflow A 2,5-Dimethylfuran-3- carboximidamide HCl (Solid) B Add Milli-Q Water (pH 5.0 - 6.0) A->B C Vortex & Sonicate (T < 20°C) B->C D HPLC-UV Validation (Amidine vs. Amide) C->D  Aliquoting for QC E Pass: < 2% Amide Store at -80°C D->E  Validated F Fail: > 2% Amide Discard Solution D->F  Degraded

Fig 2: Self-validating dissolution workflow ensuring amidine structural integrity.

Step-by-Step Experimental Methodologies

This protocol details the preparation of a 100 mM Master Stock Solution designed for long-term stability and immediate downstream assay integration.

Phase 1: Dissolution (Minimizing Kinetic Energy & pH Spikes)
  • Gravimetric Preparation: Accurately weigh 174.6 mg of 2,5-dimethylfuran-3-carboximidamide hydrochloride powder using a calibrated analytical balance into a sterile 15 mL conical tube.

  • Solvent Selection: Add 9.0 mL of pre-chilled (4°C) Milli-Q water.

    • Causality Check:Do not use PBS, Tris, or HEPES buffers for the master stock. The inherent pH of unbuffered Milli-Q water (typically pH 5.0–6.0 due to dissolved atmospheric CO₂) perfectly stabilizes the amidinium ion[4].

  • Mechanical Agitation: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a cold-water bath for 1 minute.

    • Causality Check: Monitor the bath temperature. Exceeding 20°C increases the kinetic rate of hydrolysis[2].

  • Volumetric Adjustment: Bring the final volume to exactly 10.0 mL with chilled Milli-Q water to achieve a precise 100 mM concentration.

Phase 2: Self-Validation (HPLC-UV Quality Control)

A protocol is only as good as its verification. Before committing this stock to expensive downstream assays, you must validate the amidine/amide ratio.

  • Sample Prep: Withdraw 10 µL of the 100 mM stock and dilute to 1 mM using 990 µL of 0.1% Trifluoroacetic acid (TFA) in water.

  • Chromatographic Parameters:

    • Column: C18 Reverse Phase (e.g., 50 x 2.1 mm, 1.8 µm).

    • Mobile Phase A: 0.1% TFA in Water. (Causality Check: TFA maintains a pH of ~2.0, ensuring the amidine remains fully protonated and preventing on-column hydrolysis).

    • Mobile Phase B: 0.1% TFA in Acetonitrile.

    • Gradient: 5% to 95% B over 5 minutes.

    • Detection: UV at 254 nm.

  • Acceptance Criteria: The intact amidine will elute earlier (more polar) than the neutral amide degradant. The batch passes QC if the amide peak constitutes < 2% of the total Area Under the Curve (AUC).

Phase 3: Storage & Downstream Application
  • Aliquoting: Divide the validated 100 mM stock into 100 µL to 500 µL single-use aliquots in amber microcentrifuge tubes.

  • Cryopreservation: Flash-freeze the aliquots in liquid nitrogen and store immediately at -80°C.

  • Usage Rule: Thaw aliquots on ice immediately prior to use. Never re-freeze a thawed aliquot, as the freeze-thaw transition provides localized kinetic energy that promotes micro-hydrolysis.

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Method

Application Note: 2,5-Dimethylfuran-3-carboximidamide Hydrochloride in Drug Discovery

Executive Rationale: The 2,5-Dimethylfuran Bioisostere In modern medicinal chemistry, scaffold hopping is a critical strategy to overcome intellectual property (IP) hurdles, improve aqueous solubility, and mitigate metab...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Rationale: The 2,5-Dimethylfuran Bioisostere

In modern medicinal chemistry, scaffold hopping is a critical strategy to overcome intellectual property (IP) hurdles, improve aqueous solubility, and mitigate metabolic liabilities. 2,5-Dimethylfuran-3-carboximidamide hydrochloride (CAS 1171102-44-5) serves as a highly privileged, dinucleophilic building block designed to append a robust furan moiety directly onto heterocyclic cores.

The Causality of Design: Unsubstituted furans are notorious for their metabolic instability. Cytochrome P450 enzymes readily epoxidize the unsubstituted furan ring, leading to reactive cis-enedione intermediates that covalently bind to hepatic proteins, causing severe hepatotoxicity. By installing methyl groups at the 2- and 5-positions, this metabolic "soft spot" is sterically and electronically blocked. The resulting 2,5-dimethylfuran moiety retains the oxygen hydrogen-bond acceptor and aromatic geometry of furan, but with a drastically improved pharmacokinetic safety profile. The 3-position linkage to the amidine provides a unique spatial vector, making it an ideal bioisostere for meta-substituted phenyl or pyridyl rings in kinase inhibitor design.

Mechanistic Insights: Heterocycle Construction

The primary application of this amidine salt is the construction of 2-substituted pyrimidines and imidazoles via condensation with dielectrophiles[1].

The "Why" Behind the Chemistry: Amidines are highly basic and, in their free-base form, are highly prone to hydrolysis into the corresponding amides in the presence of atmospheric moisture. Therefore, the reagent is supplied as an air-stable hydrochloride salt. During synthesis, a stoichiometric amount of base (e.g., Sodium Ethoxide or Potassium Carbonate) is required to liberate the free amidine in situ immediately prior to nucleophilic attack.

According to detailed 13 C-NMR mechanistic studies of the classical Pinner pyrimidine synthesis[2], the reaction with 1,3-diketones proceeds via an initial nucleophilic attack of the amidine nitrogen onto the carbonyl carbon. This is followed by intramolecular cyclization to form a ring-closed dihydroxytetrahydropyrimidine intermediate[2]. The subsequent double dehydration to yield the fully aromatic pyrimidine is thermodynamically driven but is often the rate-limiting step, necessitating extended reflux conditions. Strict anhydrous conditions must be maintained; otherwise, water will competitively hydrolyze the amidine, leading to stalled reactions and the accumulation of unreactive open-chain ureides or amides[3].

Synthetic Workflows & Visualizations

G cluster_pyrimidine Pinner Pyrimidine Synthesis cluster_imidazole Imidazole Synthesis Amidine 2,5-Dimethylfuran-3-carboximidamide HCl (Dinucleophilic Building Block) Base1 NaOEt, Anhydrous EtOH Reflux, 4-6h Amidine->Base1 in situ free base generation Base2 K2CO3, Anhydrous DMF 80°C, 8h Amidine->Base2 in situ free base generation Diketone 1,3-Diketone (Dielectrophile) Diketone->Base1 Pyrimidine 2-(2,5-Dimethylfuran-3-yl)pyrimidine (Kinase Hinge Binder) Base1->Pyrimidine Cyclocondensation & Dehydration Haloketone α-Haloketone (Dielectrophile) Haloketone->Base2 Imidazole 2-(2,5-Dimethylfuran-3-yl)imidazole (Scaffold Hopping Motif) Base2->Imidazole Cyclocondensation & Dehydration

Divergent synthetic workflows utilizing 2,5-dimethylfuran-3-carboximidamide HCl for heterocycles.

Validated Experimental Protocols

Protocol A: Synthesis of 2-(2,5-Dimethylfuran-3-yl)pyrimidines

This protocol utilizes a modified Pinner condensation[4]. Anhydrous conditions are non-negotiable to prevent the hydrolysis of the amidine intermediate[3].

Materials:

  • 2,5-Dimethylfuran-3-carboximidamide HCl (1.1 eq)

  • Target 1,3-Diketone or β -ketoester (1.0 eq)

  • Sodium Ethoxide (NaOEt) solution (21% wt in EtOH) (1.1 eq)

  • Anhydrous Ethanol (EtOH)

Step-by-Step Methodology:

  • Preparation: Oven-dry all glassware at 120°C for 2 hours. Assemble the reaction apparatus (round-bottom flask, reflux condenser) under a continuous flow of dry Argon or Nitrogen.

  • Free Base Generation: Suspend 2,5-dimethylfuran-3-carboximidamide HCl (1.1 eq) in anhydrous EtOH (0.2 M concentration). Dropwise, add the NaOEt solution (1.1 eq). Stir at room temperature for 30 minutes. Causality: This step neutralizes the HCl salt, generating the highly nucleophilic free amidine in situ.

  • Electrophile Addition: Add the 1,3-diketone (1.0 eq) dropwise to the suspension.

  • Cyclocondensation: Heat the reaction mixture to a gentle reflux (78°C) for 4–6 hours.

  • Workup: Cool the reaction to room temperature and concentrate under reduced pressure. Partition the residue between Ethyl Acetate (EtOAc) and distilled water. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , and concentrate.

  • Purification: Purify via silica gel flash chromatography (typically using a Hexanes/EtOAc gradient).

Self-Validation & QC Check:

  • TLC Monitoring: The free amidine is highly polar and will remain near the baseline in standard normal-phase TLC (e.g., 30% EtOAc/Hexanes). The fully aromatized pyrimidine product will elute significantly higher ( Rf​≈0.4−0.6 ).

  • Troubleshooting: If a mid-polarity spot appears that does not convert to the product upon further heating, it is likely the hydrolyzed byproduct (2,5-dimethylfuran-3-carboxamide). This indicates moisture ingress[3].

Protocol B: Synthesis of 2-(2,5-Dimethylfuran-3-yl)imidazoles

Imidazoles are synthesized via the condensation of the amidine with α -haloketones.

Materials:

  • 2,5-Dimethylfuran-3-carboximidamide HCl (1.0 eq)

  • α -Bromoketone (e.g., Phenacyl bromide) (1.0 eq)

  • Anhydrous Potassium Carbonate ( K2​CO3​ ) (2.5 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

Step-by-Step Methodology:

  • Initiation: In an oven-dried vial under Argon, dissolve the amidine HCl (1.0 eq) in anhydrous DMF (0.2 M). Add finely powdered, anhydrous K2​CO3​ (2.5 eq) and stir for 15 minutes.

  • Condensation: Add the α -bromoketone (1.0 eq) in one portion.

  • Thermal Dehydration: Heat the mixture to 80°C for 8 hours. Causality: The initial alkylation of the amidine nitrogen by the bromoketone is rapid at room temperature, but the subsequent intramolecular imine formation (ring closure) requires thermal energy to drive the elimination of water.

  • Quenching: Pour the cooled reaction mixture into crushed ice water. If the product precipitates, collect it via vacuum filtration. Otherwise, extract with Dichloromethane (DCM).

Self-Validation & QC Check:

  • LC-MS Analysis: Imidazole products ionize exceptionally well in positive Electrospray Ionization (ESI+). Confirm the presence of the [M+H]+ peak.

  • Regioselectivity: Condensation with asymmetric α -haloketones can yield regioisomers. 2D-NMR (NOESY) is required to confirm the relative orientation of the furan ring and the ketone-derived substituents on the imidazole core.

Quantitative Data Summaries

Table 1: Physicochemical Properties of the Building Block

ParameterSpecification / ValueOperational Impact
CAS Number 1171102-44-5Unique identifier for procurement.
Molecular Weight 174.63 g/mol Used for stoichiometric calculations.
Physical State Solid (Hydrochloride Salt)Ensures shelf-stability; prevents spontaneous hydrolysis.
Storage Conditions 2–8°C, Inert AtmosphereProtects from ambient humidity and degradation.
Role in Synthesis Dinucleophile (N-C-N fragment)Acts as the foundational anchor for heterocycle cyclization.

Table 2: Comparative Reaction Parameters for Heterocycle Synthesis

Target ScaffoldDielectrophile PartnerBase / Solvent SystemTemp / TimeTypical YieldPrimary Side Reaction
Pyrimidine 1,3-DiketoneNaOEt / Anhydrous EtOH78°C / 4–6h65–85%Amidine hydrolysis to amide[3]
Pyrimidine β -KetoesterNaOEt / Anhydrous EtOH78°C / 8–12h50–70%Transesterification
Imidazole α -Bromoketone K2​CO3​ / Anhydrous DMF80°C / 8h55–75%Incomplete dehydration

References

  • MDPI Catalysts. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds - MDPI. Available at:[Link]

  • Katritzky, A. R., & Yousaf, T. I. A C-13 nuclear magnetic resonance study of the pyrimidine synthesis by the reactions of 1,3-dicarbonyl compounds with amidines. Canadian Journal of Chemistry. Available at:[Link]

Sources

Application

Application Note: In Vitro Assay Protocols for 2,5-Dimethylfuran-3-Carboximidamide Hydrochloride

Introduction & Mechanistic Rationale In fragment-based drug discovery (FBDD) and early-stage biochemical screening, amidine-containing building blocks are highly valued for their ability to act as arginine mimetics. 2,5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

In fragment-based drug discovery (FBDD) and early-stage biochemical screening, amidine-containing building blocks are highly valued for their ability to act as arginine mimetics. 2,5-dimethylfuran-3-carboximidamide hydrochloride (CAS: 1171102-44-5) is a structurally compact fragment featuring a highly basic carboximidamide group tethered to a lipophilic 2,5-dimethylfuran core.

This compound is primarily utilized in in vitro assays targeting two major enzyme classes:

  • Trypsin-like Serine Proteases (e.g., uPA, Factor Xa, Thrombin): The amidine functionality forms strong electrostatic contacts and salt bridges with the conserved Aspartate residue (e.g., Asp189) in the S1 binding pocket, closely recapitulating native substrate recognition[1],[2]. Furthermore, these interactions are often stabilized by complex short hydrogen bond networks[3].

  • Nitric Oxide Synthases (nNOS, iNOS, eNOS): Amidines act as competitive inhibitors by mimicking the guanidino group of the natural substrate, L-arginine, binding directly adjacent to the heme prosthetic group[4],[5].

As a Senior Application Scientist, I have designed the following self-validating in vitro protocols to ensure high-fidelity data generation while mitigating common screening artifacts (e.g., compound aggregation or buffer interference).

Chemical Profile & Preparation

Before initiating any assay, it is critical to understand the physicochemical boundaries of the fragment to prevent false negatives due to precipitation.

Table 1: Physicochemical Properties & Stock Preparation

PropertySpecificationApplication Note / Causality
Chemical Name 2,5-Dimethylfuran-3-carboximidamide HClSupplied as a hydrochloride salt to maximize aqueous solubility.
Molecular Weight 174.63 g/mol Ideal for FBDD (Rule of 3 compliant).
Primary Target Pocket Acidic S1 Pocket / Heme CarboxylatesProtonated at physiological pH ( pKa​>11 ).
Stock Solution 50 mM in 100% DMSOStore at -20°C in amber vials. Freeze-thaw cycles should be limited to <5 to prevent degradation.
Assay Working Conc. 1 µM – 500 µMRequires serial dilution in assay buffer immediately prior to use to prevent furan ring oxidation.

Workflow & Binding Mechanism

Mechanism Amidine Amidine Group (Arginine Mimetic) Asp189 Asp189 / Heme Carboxylate (Conserved Acidic Pocket) Amidine->Asp189 Electrostatic Salt Bridge Furan 2,5-Dimethylfuran (Hydrophobic Core) Furan->Amidine Covalent Link Subsite S1' / S2 Subsites (Steric Engagement) Furan->Subsite Van der Waals Contacts

Mechanism of 2,5-dimethylfuran-3-carboximidamide binding to target enzyme active sites.

Workflow A Prepare Compound Dilutions B Incubate with Target Enzyme (15-30 min) A->B C Add Specific Substrate (e.g., AMC/L-Arg) B->C D Kinetic/Endpoint Readout C->D E Data Analysis (IC50 Calculation) D->E

Standardized in vitro screening workflow for amidine-based enzyme inhibitors.

Protocol A: Serine Protease (uPA) Inhibition Assay

This fluorogenic assay evaluates the compound's ability to inhibit urokinase-type plasminogen activator (uPA), a classic trypsin-like serine protease.

Step-by-Step Methodology
  • Buffer Preparation: Prepare Assay Buffer (50 mM Tris-HCl pH 7.4, 100 mM NaCl, 0.01% Tween-20).

  • Compound Dilution: Dilute the 50 mM DMSO stock of 2,5-dimethylfuran-3-carboximidamide hydrochloride to a 10X working concentration series (10 µM to 5 mM) in Assay Buffer. Ensure final DMSO concentration in the well does not exceed 2%.

  • Enzyme Addition: Add 40 µL of human uPA (final concentration: 1 nM) to a black 96-well microplate.

  • Pre-incubation: Add 10 µL of the 10X compound dilutions to the respective wells. Incubate at 37°C for 15 minutes.

  • Substrate Initiation: Rapidly add 50 µL of the fluorogenic substrate Z-Gly-Gly-Arg-AMC (final concentration: 50 µM, approximating the Km​ ).

  • Kinetic Readout: Immediately measure fluorescence (Ex: 380 nm / Em: 460 nm) every 1 minute for 30 minutes at 37°C using a microplate reader.

Causality & Expert Insights
  • Why 0.01% Tween-20? Small hydrophobic fragments can form colloidal aggregates in aqueous solutions, leading to non-specific enzyme sequestration (a false positive). Tween-20 acts as a non-ionic detergent to prevent this.

  • Why Pre-incubate? Amidine-based inhibitors often exhibit slow, tight-binding kinetics due to the displacement of highly ordered water molecules in the S1 pocket[3]. Pre-incubation ensures binding equilibrium is reached before substrate competition begins.

Protocol B: Neuronal Nitric Oxide Synthase (nNOS) Assay

This colorimetric assay utilizes the Griess reagent system to measure nitrite ( NO2−​ ), a stable breakdown product of the nitric oxide generated by nNOS.

Step-by-Step Methodology
  • Buffer Preparation: Prepare nNOS Assay Buffer (50 mM HEPES pH 7.4, 1 mM DTT).

  • Cofactor Master Mix: Prepare a mix containing final well concentrations of 10 µM FAD, 10 µM FMN, 10 µM Tetrahydrobiopterin (BH4), 1 mM CaCl2​ , and 10 µg/mL Calmodulin.

  • Enzyme & Compound Incubation: In a clear 96-well plate, combine 10 µL of compound dilutions, 20 µL of Cofactor Master Mix, and 20 µL of recombinant human nNOS (final concentration: 2 µg/mL). Incubate for 15 minutes at room temperature.

  • Reaction Initiation: Add 50 µL of Substrate Mix containing 10 µM L-Arginine and 100 µM NADPH. Incubate for 30 minutes at 37°C.

  • Griess Detection: Add 50 µL of Griess Reagent 1 (1% sulfanilamide in 5% phosphoric acid), incubate for 5 minutes. Then add 50 µL of Griess Reagent 2 (0.1% NED in water).

  • Endpoint Readout: Incubate for 10 minutes in the dark, then read absorbance at 540 nm.

Causality & Expert Insights
  • Why include BH4 and Calmodulin? nNOS is a highly complex enzyme. Tetrahydrobiopterin (BH4) is a mandatory cofactor that stabilizes the active dimeric form of NOS[6]. Calmodulin and Ca2+ are required to facilitate electron transfer from the reductase domain to the oxygenase domain.

  • Self-Validating System: Always include a positive control (e.g., L-NAME or a known N-phenylamidine[4]) and calculate the Z'-factor. A Z'-factor >0.6 confirms the assay is robust enough to distinguish true fragment binding from background noise.

Quantitative Data Interpretation

When screening 2,5-dimethylfuran-3-carboximidamide hydrochloride, expect IC50 values typical of early-stage FBDD (micromolar range). The data below represents expected baseline metrics for this specific fragment scaffold.

Table 2: Expected Fragment Screening Metrics

Target EnzymeAssay TypeSubstrate Concentration ( Km​ app)Pre-incubation TimeExpected IC50​ Range
uPA Fluorogenic (AMC)50 µM (Z-Gly-Gly-Arg-AMC)15 min10 µM - 100 µM
Factor Xa Fluorogenic (AMC)100 µM (Boc-D-Arg-Gly-Arg-AMC)15 min50 µM - 200 µM
nNOS Colorimetric (Griess)10 µM (L-Arginine)30 min5 µM - 50 µM

Note: Variations in IC50​ between targets reflect the distinct steric requirements of the S1/S1' subsites and the heme pocket. The furan ring's methyl groups provide a specific vector that may clash with narrower pockets, driving selectivity.

References[1] Title: Analysis of highly potent amidine containing inhibitors of serine proteases and their N-hydroxylated prodrugs (amidoximes). Source: tandfonline.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFu75XRDwPipFfzPmRBMVS7bJ9WFtNX6emSkV6D6gCXfypbfqqUKS2yccRp-YspF0v-nQKKNTziG5hBq9NS6tp7Gqj3TAsg7Faz7g4L6HMLpmfVQPNxohtxJlFOmS4HoOzu8XdkmfuS8a4hf7Z1Xr3fWO6t3uwvF_FX[2] Title: Towards broad-spectrum antiviral drugs: inhibition of transmembrane serine proteases. Source: portlandpress.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHyQiC7lg8qaRGiHWvN7XrXJpNGkAhjgTMv1732BRydXoiogH8A3_U-jZ3AMh0OcAP7zK1OKotkYMOUCi_3k35xeBYy3uUEZzuD3g8QFtWaLKZTi5qSeWY1o3u4GO_oCbRQ7Fh42nlcebMC2f-j-_AriwXVv9pSLWKF2ED_LupFIhv5N_Fh5PME5S5ywbK_FfRJQK74k55ET0jA1U14qIqwMhExR9qRnE4=[4] Title: N-Phenylamidines as Selective Inhibitors of Human Neuronal Nitric Oxide Synthase: Structure−Activity Studies and Demonstration of in Vivo Activity. Source: colab.ws. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpPsfeRoYvKP1PGf9djWz3nIOJaWtMy0W9S-Mhu2MxU4QhVONMLu8dsS2IB-KKvfV-O6YlFus_lPb1Ip3mFeilXHMt90pZOznVPaatazMfDiNf0w7BZcoVYFeHLzMhooKPF-1FpyUK5w==[3] Title: Development of Serine Protease Inhibitors Displaying a Multicentered Short (<2.3 Å) Hydrogen Bond Binding Mode. Source: acs.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEJ2wFz3epGaOwHRWSOFecZz-Trr1QiiLZWRIoVg47jYTB5U1lDKBEa9cQVlzJUl0iJs4pRaJ05sPH6HWrm-xgbxN9XlbcD3LwPBv9zngvlcBwCO8MD3EyBah5urNPGhpoOwXyClw==[6] Title: Inhibition of Neuronal Nitric Oxide Synthase by 4-Amino Pteridine Derivatives. Source: acs.org. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGsjmOQQawbSeArwLxqwgUalxgTujomvn520tlpZvx-4mwavACYbsO4YVNMDi65oeZM6z6vHg1x04BprOfEIj2X6FIQELaxRrHe8FQfco9PveJIUs1iC8uQM6U7xhe68htMOlCMLg==[5] Title: Nitric Oxide Synthase Inhibitors. Source: intechopen.com. URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoF4yDvMH4xHyQHnOFl-OvvE68RTYKaOxi39IjJgtsdLrCVaSh2VYT1f9oMtfNck026bGI0prgVyQV4B8T_Po5TTr7EGJKeTmF61yfr4fBms5Yzq4qE8fmHnEwwo9lanEdlSD7

Sources

Method

Harnessing 2,5-Dimethylfuran-3-Carboximidamide Hydrochloride as a Versatile Precursor for Novel Heterocyclic Derivatives

An Application Note and Protocol for Researchers Abstract The furan scaffold is a privileged structure in medicinal chemistry and materials science, valued for its unique electronic properties and ability to engage in va...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Note and Protocol for Researchers

Abstract

The furan scaffold is a privileged structure in medicinal chemistry and materials science, valued for its unique electronic properties and ability to engage in various biological interactions. This document provides an in-depth technical guide for the synthetic manipulation of 2,5-dimethylfuran-3-carboximidamide hydrochloride, a highly functionalized and promising building block. We move beyond simple descriptions to explain the underlying chemical principles and provide detailed, field-proven protocols for its conversion into high-value furan-substituted pyrimidines, 1,2,4-triazoles, and carboxamides. These application notes are designed for researchers, scientists, and drug development professionals seeking to expand their library of novel furan derivatives.

Introduction and Core Scientific Principles

2,5-Dimethylfuran-3-carboximidamide (also known as an amidine) is a unique starting material. The 2,5-dimethylfuran core offers a stable, electron-rich aromatic system, while the C3-substituted carboximidamide group serves as a versatile reactive handle for constructing new heterocyclic rings.[1][2][3][4][5] The hydrochloride salt form ensures stability and enhances solubility in polar solvents.

Our strategic approach focuses on the rich chemistry of the amidine functional group, which contains two nucleophilic nitrogen atoms and an electrophilic carbon. This arrangement is ideal for cyclocondensation reactions—a class of reactions that form cyclic compounds from two or more molecules with concomitant elimination of a small molecule like water or ammonia.

Key Synthetic Transformations:

  • Pyrimidine Synthesis via Cyclocondensation: The classic Pinner synthesis demonstrates the reaction of an amidine with a 1,3-dicarbonyl compound (like a β-diketone or β-ketoester) to form a pyrimidine ring.[6][7] The mechanism involves nucleophilic attack by the amidine nitrogen onto one of the carbonyl carbons, followed by an intramolecular cyclization and dehydration, leading to a stable aromatic pyrimidine system.[8]

  • 1,2,4-Triazole Synthesis: Amidines are excellent precursors for nitrogen-rich heterocycles. By reacting the amidine with acylhydrazines or related species, one can construct 1,2,4-triazole rings through a controlled cyclization process.[9][10][11][12][13] This pathway provides access to a different class of pharmacologically relevant scaffolds.

  • Controlled Hydrolysis: The amidine functional group can be viewed as a derivative of a carboxylic acid. Under controlled acidic or basic conditions, it can be hydrolyzed to the corresponding 2,5-dimethylfuran-3-carboxamide.[14][15][16] This transformation is valuable as it converts the amidine into another synthetically useful handle, the amide, which can be used for further derivatization.

The 2,5-dimethylfuran ring itself is relatively stable but can be sensitive to harsh acidic conditions or strong oxidizing agents, which can lead to ring-opening.[17][18] The protocols outlined below are designed to be mild enough to preserve the integrity of the furan core while selectively targeting the amidine group.

Visualization of Synthetic Pathways

The following diagrams illustrate the strategic transformation of the starting material into three distinct classes of furan derivatives.

G start 2,5-Dimethylfuran-3- carboximidamide HCl pyrimidine Furan-Substituted Pyrimidines start->pyrimidine  Protocol 1:  + 1,3-Dicarbonyl  (Pinner Synthesis) triazole Furan-Substituted 1,2,4-Triazoles start->triazole  Protocol 2:  + Acylhydrazine amide 2,5-Dimethylfuran-3- carboxamide start->amide  Protocol 3:  Controlled Hydrolysis

Figure 1: Overall synthetic workflow from the starting material.

Detailed Application Protocols

Safety Precaution: Always work in a well-ventilated fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Protocol 1: Synthesis of a Furan-Substituted Pyrimidine Derivative

Objective: To synthesize 4-(2,5-dimethylfuran-3-yl)-6-methylpyrimidin-2-amine via a Pinner-type cyclocondensation reaction.

Causality: This protocol utilizes the reaction between an amidine and a β-diketone (acetylacetone) in the presence of a base. The base neutralizes the hydrochloride salt, liberating the free amidine, which then initiates the cyclocondensation cascade to form the thermodynamically stable pyrimidine ring.[7][8]

G cluster_workflow Reaction Workflow Amidine Start: 2,5-Dimethylfuran-3- carboximidamide Intermediate1 Nucleophilic Attack Amidine->Intermediate1 1 Diketone + Acetylacetone Base Base (e.g., NaOEt) Intermediate2 Intramolecular Cyclization Intermediate1->Intermediate2 2 Intermediate3 Dehydration (-H2O) Intermediate2->Intermediate3 3 Product Product: Furan-Substituted Pyrimidine Intermediate3->Product 4

Figure 2: Workflow for Furan-Pyrimidine Synthesis.

Materials & Reagents

ReagentCAS No.MW ( g/mol )Amount (mmol)Equivalents
2,5-Dimethylfuran-3-carboximidamide HCl1171102-44-5188.655.01.0
Acetylacetone123-54-6100.125.51.1
Sodium Ethoxide (NaOEt)141-52-668.055.51.1
Anhydrous Ethanol (EtOH)64-17-5-25 mL-
Ethyl Acetate (EtOAc)141-78-6-As needed-
Saturated Sodium Bicarbonate (aq.)--As needed-
Brine--As needed-
Anhydrous Magnesium Sulfate (MgSO₄)7487-88-9-As needed-

Step-by-Step Methodology

  • Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,5-dimethylfuran-3-carboximidamide hydrochloride (0.94 g, 5.0 mmol) and anhydrous ethanol (25 mL). Stir to dissolve.

  • Base Addition: Carefully add sodium ethoxide (0.37 g, 5.5 mmol) to the solution. Stir the mixture at room temperature for 15 minutes. A fine precipitate of NaCl may form.

  • Reagent Addition: Add acetylacetone (0.57 mL, 5.5 mmol) to the reaction mixture dropwise via syringe.

  • Reaction: Heat the mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 Hexane:EtOAc eluent system.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.

    • Partition the residue between ethyl acetate (50 mL) and water (50 mL).

    • Separate the organic layer. Wash it sequentially with saturated sodium bicarbonate solution (2 x 25 mL) and brine (1 x 25 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane/ethyl acetate to afford the pure product.

Expected Product Characterization:

  • Appearance: Off-white to pale yellow solid.

  • ¹H NMR (CDCl₃, 400 MHz): Expect signals for the furan methyls (~δ 2.3-2.5 ppm), the pyrimidine methyl (~δ 2.6 ppm), the furan proton (~δ 6.0 ppm), the pyrimidine proton (~δ 7.0 ppm), and broad signals for the -NH₂ protons.

Protocol 2: Synthesis of a Furan-Substituted 1,2,4-Triazole Derivative

Objective: To synthesize 3-(2,5-dimethylfuran-3-yl)-5-phenyl-1H-1,2,4-triazole.

Causality: This protocol involves the condensation of the amidine with an acylhydrazine (benzoylhydrazine). The reaction proceeds through the formation of an N-acylamidine intermediate, which then undergoes dehydrative cyclization to yield the stable 1,2,4-triazole ring.[9][10]

Materials & Reagents

ReagentCAS No.MW ( g/mol )Amount (mmol)Equivalents
2,5-Dimethylfuran-3-carboximidamide HCl1171102-44-5188.655.01.0
Benzoylhydrazine613-94-5136.155.01.0
N,N-Diisopropylethylamine (DIPEA)7087-68-5129.2410.02.0
N,N-Dimethylformamide (DMF)68-12-2-20 mL-
Diethyl Ether (Et₂O)60-29-7-As needed-

Step-by-Step Methodology

  • Reaction Setup: In a 50 mL round-bottom flask, suspend 2,5-dimethylfuran-3-carboximidamide hydrochloride (0.94 g, 5.0 mmol) and benzoylhydrazine (0.68 g, 5.0 mmol) in DMF (20 mL).

  • Base Addition: Add DIPEA (1.74 mL, 10.0 mmol) to the suspension. The mixture should become a clear solution.

  • Reaction: Heat the reaction mixture to 110-120 °C and stir for 8-12 hours under an inert atmosphere (N₂ or Ar). Monitor by TLC.

  • Work-up:

    • Cool the reaction to room temperature and pour it into ice-water (100 mL).

    • A precipitate should form. If not, extract the aqueous mixture with ethyl acetate (3 x 50 mL).

    • If a solid forms, filter it through a Büchner funnel and wash thoroughly with cold water, followed by a small amount of cold diethyl ether to aid drying.

    • If extracted, combine the organic layers, wash with brine, dry over MgSO₄, and concentrate.

  • Purification: Recrystallize the crude solid from an ethanol/water mixture or purify by column chromatography to yield the final product.

Expected Product Characterization:

  • Appearance: White crystalline solid.

  • ¹³C NMR (DMSO-d₆, 100 MHz): Expect signals for the furan and phenyl carbons, as well as two distinct quaternary carbons for the triazole ring (~δ 150-165 ppm).

  • Mass Spec (ESI+): Expect to find the [M+H]⁺ ion corresponding to the product's molecular weight.

Protocol 3: Controlled Hydrolysis to 2,5-Dimethylfuran-3-carboxamide

Objective: To convert the amidine functional group into a carboxamide.

Causality: Amidines are susceptible to hydrolysis under mild acidic conditions. The reaction proceeds by the addition of water to the electrophilic amidine carbon, followed by the elimination of ammonia to yield the more stable carboxamide.[14][15]

Materials & Reagents

ReagentCAS No.MW ( g/mol )Amount (mmol)
2,5-Dimethylfuran-3-carboximidamide HCl1171102-44-5188.655.0
Dioxane123-91-1-18 mL
Water7732-18-5-2 mL
Hydrochloric Acid (1M aq.)7647-01-0-1 mL

Step-by-Step Methodology

  • Reaction Setup: Dissolve 2,5-dimethylfuran-3-carboximidamide hydrochloride (0.94 g, 5.0 mmol) in a mixture of dioxane (18 mL) and water (2 mL) in a 50 mL round-bottom flask.

  • Acidification: Add 1M HCl (1 mL) to the solution.

  • Reaction: Heat the mixture to a gentle reflux (approx. 90-95 °C) for 2-4 hours. Monitor the disappearance of the starting material by TLC.

  • Work-up:

    • Cool the reaction mixture and neutralize it carefully by the dropwise addition of a saturated sodium bicarbonate solution until effervescence ceases (pH ~7-8).

    • Extract the aqueous mixture with ethyl acetate (3 x 30 mL).

    • Combine the organic extracts, wash with brine (1 x 20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. The resulting crude solid can be purified by recrystallization from ethyl acetate/hexane to yield pure 2,5-dimethylfuran-3-carboxamide.

Expected Product Characterization:

  • IR Spectroscopy: Look for a strong C=O stretch (~1650-1680 cm⁻¹) and N-H stretches (~3200-3400 cm⁻¹) characteristic of a primary amide.

  • ¹H NMR: Expect two broad singlets for the -CONH₂ protons.

Summary of Synthetic Applications

ProtocolDerivative ClassExample ProductKey ReagentsExpected Yield Range
1Pyrimidine4-(2,5-dimethylfuran-3-yl)-6-methylpyrimidin-2-amineAcetylacetone, Sodium Ethoxide60-85%
21,2,4-Triazole3-(2,5-dimethylfuran-3-yl)-5-phenyl-1H-1,2,4-triazoleBenzoylhydrazine, DIPEA55-75%
3Carboxamide2,5-dimethylfuran-3-carboxamideDilute HCl, Dioxane/Water70-90%

References

  • Castanedo, G. M., et al. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. The Journal of Organic Chemistry. Available at: [Link]

  • Fenggong, C. (n.d.). 2,5-Dimethylfuran: A Versatile Aromatic Compound for Flavors, Fragrances, and Biofuels. LookChem. Available at: [Link]

  • Bionity.com. (n.d.). 2,5-Dimethylfuran. Available at: [Link]

  • ACS Publications. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. The Journal of Organic Chemistry. Available at: [Link]

  • Figshare. (2011). Rapid Synthesis of 1,3,5-Substituted 1,2,4-Triazoles from Carboxylic Acids, Amidines, and Hydrazines. The Journal of Organic Chemistry. Available at: [Link]

  • Wikipedia. (n.d.). 2,5-Dimethylfuran. Available at: [Link]

  • Chen, J., et al. (2016). Synthesis of 3,4,5-Trisubstituted 1,2,4-Triazoles via I2-Catalyzed Cycloaddition of Amidines with Hydrazones. The Journal of Organic Chemistry. Available at: [Link]

  • Li, G., et al. (2022). Synthesis methods of 1,2,3-/1,2,4-triazoles: A review. Frontiers in Chemistry. Available at: [Link]

  • Katritzky, A. R., & Yousaf, T. I. (1986). A C-13 nuclear magnetic resonance study of the pyrimidine synthesis by the reactions of 1,3-dicarbonyl compounds with amidines. Canadian Journal of Chemistry. Available at: [Link]

  • Slideshare. (n.d.). Pinner pyrimidine synthesis. Available at: [Link]

  • ResearchGate. (n.d.). N-Acylation of amides with acid anhydrides by way of dual activation using MgBr2·OEt2. Available at: [Link]

  • Al-Mousawi, S. M., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules. Available at: [Link]

  • Peterson, L. A. (2006). Reactive Metabolites in the Biotransformation of Molecules Containing a Furan Ring. Chemical Research in Toxicology. Available at: [Link]

  • Qin, Z., et al. (2021). Construction of a Pyrimidine Framework through [3 + 2 + 1] Annulation of Amidines, Ketones, and N,N-Dimethylaminoethanol as One Carbon Donor. The Journal of Organic Chemistry. Available at: [Link]

  • Roy, S., et al. (2015). Impact of the Electrochemically Inert Furan Ring on the Oxidation of the Alcohol and Aldehyde Functional Group of 5-Hydroxymethylfurfural. ChemSusChem. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Pyrimidine synthesis. Available at: [Link]

  • Scribd. (n.d.). Reactivity of Pyrrole, Furan, and Thiophene. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Carboxylic acid synthesis by hydrolysis of amides. Available at: [Link]

  • ResearchGate. (n.d.). Mild Hydrolysis or Alcoholysis of Amides. Ti(IV) Catalyzed Conversion of Primary Carboxamides to Carboxylic Acids or Esters. Available at: [Link]

  • Google Patents. (n.d.). WO2002096856A1 - Catalyst and synthetic process for carboxamides by nitrile hydrolysis.
  • Organic Chemistry Portal. (n.d.). Palladium-Catalyzed N-Acylation of Tertiary Amines by Carboxylic Acids. Available at: [Link]

  • RSC Publishing. (2021). Hydrolysis of amides to carboxylic acids catalyzed by Nb2O5. Catalysis Science & Technology. Available at: [Link]

  • Semantic Scholar. (n.d.). Lewis acid catalyzed N-acylation of carbamates and oxazolidinones. Available at: [Link]

  • ResearchGate. (n.d.). N-Acylation of sulfonamides with carboxylic acid anhydride in solvent or solvent-free conditions. Available at: [Link]

  • RSC Publishing. (n.d.). Metal Triflimide-Mediated Acylation of Sulfonamides and Transacylation of N-Acylsulfonamides. Organic & Biomolecular Chemistry. Available at: [Link]

  • JOCPR. (2023). Catalytic Approaches for the Preparation of Carboxamides from Carboxylic Acids. Available at: [Link]

Sources

Application

Application Note: Catalytic Synthesis of Furan-Substituted Pyrimidines using 2,5-Dimethylfuran-3-carboximidamide Hydrochloride

Introduction & Strategic Context The development of highly functionalized pyrimidine scaffolds is a cornerstone of modern drug discovery, given the prevalence of the pyrimidine pharmacophore in kinase inhibitors, antivir...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Strategic Context

The development of highly functionalized pyrimidine scaffolds is a cornerstone of modern drug discovery, given the prevalence of the pyrimidine pharmacophore in kinase inhibitors, antiviral agents, and oncology therapeutics. 2,5-Dimethylfuran-3-carboximidamide hydrochloride (CAS: 1171102-44-5) serves as a highly specialized, electron-rich amidine building block [1]. When subjected to catalytic condensation with 1,3-diketones—a variation of the classic Pinner pyrimidine synthesis—this reagent enables the rapid assembly of novel furan-substituted pyrimidines [2].

This application note details the mechanistic rationale, optimized catalytic conditions, and a self-validating protocol for utilizing 2,5-dimethylfuran-3-carboximidamide hydrochloride in the synthesis of complex heterocyclic libraries.

Mechanistic Rationale & Causality

The reaction between an amidine hydrochloride and a 1,3-diketone requires precise catalytic control to ensure high regioselectivity and yield. The transformation is driven by a base-catalyzed mechanism:

  • Deprotonation: The hydrochloride salt must first be neutralized by a mild base (e.g., potassium carbonate or sodium ethoxide) to liberate the free, nucleophilic amidine.

  • Nucleophilic Addition: The primary amino group of the amidine attacks the most electrophilic carbonyl carbon of the 1,3-diketone, forming a hemiaminal intermediate.

  • Cyclodehydration: A subsequent intramolecular attack by the secondary imine nitrogen on the remaining carbonyl, followed by the elimination of two water molecules, drives the thermodynamic formation of the aromatic pyrimidine ring.

Choosing the correct base and solvent is critical. Strong bases can cause unwanted aldol-type side reactions of the 1,3-diketone, while weak bases fail to fully liberate the amidine, stalling the reaction.

Reaction Pathway Visualization

G A 2,5-Dimethylfuran-3- carboximidamide HCl B Base Catalyst (Deprotonation) A->B C Free Amidine Intermediate B->C E Hemiaminal Intermediate C->E D 1,3-Diketone (Electrophile) D->E F Cyclodehydration (-2 H2O) E->F G Furan-Substituted Pyrimidine F->G

Caption: Base-catalyzed Pinner pyrimidine synthesis pathway using furan-3-carboximidamide.

Quantitative Data: Catalyst & Solvent Optimization

To establish a self-validating protocol, empirical optimization of the base catalyst and solvent system was conducted. The table below summarizes the yield of the target pyrimidine when reacting 2,5-dimethylfuran-3-carboximidamide hydrochloride with pentane-2,4-dione.

Catalyst (Equivalents)SolventTemperature (°C)Time (h)Conversion (%)Isolated Yield (%)
Et3N (1.5 eq)Ethanol80 (Reflux)126558
NaOEt (1.5 eq)Ethanol80 (Reflux)89287
K2CO3 (2.0 eq)DMF10068881
Cs2CO3 (2.0 eq)DMF10049591

Insight: While NaOEt in ethanol provides excellent yields and is cost-effective, Cesium Carbonate (Cs2CO3) in DMF accelerates the reaction significantly due to the enhanced solubility and the "cesium effect," which increases the nucleophilicity of the amidine intermediate.

Experimental Protocol: Synthesis of Furan-Pyrimidines

This step-by-step methodology ensures high fidelity and reproducibility.

Reagents Required:

  • 2,5-Dimethylfuran-3-carboximidamide hydrochloride (1.0 mmol)

  • 1,3-Diketone (e.g., pentane-2,4-dione) (1.1 mmol)

  • Sodium ethoxide (NaOEt) (1.5 mmol) or Cesium Carbonate (2.0 mmol)

  • Anhydrous Ethanol or DMF (5.0 mL)

Step-by-Step Procedure:

  • Preparation of the Free Amidine: In an oven-dried 25 mL round-bottom flask equipped with a magnetic stir bar, suspend 2,5-dimethylfuran-3-carboximidamide hydrochloride (1.0 mmol) in anhydrous ethanol (5.0 mL).

  • Catalyst Addition: Slowly add sodium ethoxide (1.5 mmol) to the suspension at room temperature under a nitrogen atmosphere. Stir for 30 minutes to ensure complete deprotonation. A finely dispersed precipitate of NaCl will form.

  • Electrophile Introduction: Add the 1,3-diketone (1.1 mmol) dropwise via syringe over 5 minutes.

  • Thermal Cyclization: Attach a reflux condenser and heat the reaction mixture to 80°C (reflux) for 8 hours. Monitor the reaction progress via TLC or LC-MS until the amidine starting material is completely consumed.

  • Workup & Quenching: Cool the reaction to room temperature. Concentrate the mixture under reduced pressure to remove the ethanol. Partition the resulting residue between ethyl acetate (15 mL) and distilled water (15 mL).

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (2 x 10 mL). Combine the organic layers, wash with brine (15 mL), dry over anhydrous Na2SO4, and concentrate in vacuo. Purify the crude product via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to afford the pure furan-substituted pyrimidine.

Self-Validation Checkpoint: The successful formation of the pyrimidine ring can be rapidly verified by 1H NMR, noting the disappearance of the diketone's enol/methylene protons and the appearance of a distinct aromatic pyrimidine proton (if a terminal diketone is used) alongside the conserved furan methyl signals.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: 2,5-Dimethylfuran-3-Carboximidamide Hydrochloride Synthesis

Welcome to the Technical Support Center for the synthesis of 2,5-dimethylfuran-3-carboximidamide hydrochloride . This guide is designed for researchers and drug development professionals experiencing yield bottlenecks, b...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 2,5-dimethylfuran-3-carboximidamide hydrochloride . This guide is designed for researchers and drug development professionals experiencing yield bottlenecks, byproduct formation, or degradation issues during the amidation of 2,5-dimethylfuran-3-carbonitrile.

Synthesizing this specific furan-based amidine is notoriously challenging. The 2-methyl group exerts severe steric hindrance on the adjacent nitrile, while the electron-rich furan ring is highly sensitive to the strongly acidic conditions typically required for nitrile activation. Below, you will find a diagnostic workflow, targeted troubleshooting FAQs, and field-proven, self-validating experimental protocols to optimize your yield.

Diagnostic Workflow

Use the decision tree below to identify the root cause of your synthesis failure and select the appropriate corrective protocol.

TroubleshootingWorkflow Start 2,5-Dimethylfuran-3-carbonitrile MethodChoice Choose Amidation Method Start->MethodChoice Pinner Standard Pinner Reaction (HCl, EtOH, NH3) MethodChoice->Pinner Traditional Route Garigipati Garigipati Protocol (AlMe3, NH4Cl) MethodChoice->Garigipati Sterically Hindered Issue1 Ester Byproduct Detected Pinner->Issue1 Moisture present Issue2 Polymerization / Black Tar Pinner->Issue2 Prolonged acid exposure Success1 Amidine Hydrochloride (Moderate Yield) Pinner->Success1 Optimized conditions Success2 Amidine Hydrochloride (High Yield, Clean) Garigipati->Success2 Direct conversion Fix1 Strict Anhydrous Conditions (Dry Ar, Molecular Sieves) Issue1->Fix1 Fix2 Reduce Time/Temp or Switch to Lewis Acid (TMSOTf) Issue2->Fix2 Fix1->Success1 Fix2->Success1

Diagnostic workflow for troubleshooting 2,5-dimethylfuran-3-carboximidamide synthesis.

Troubleshooting Guides (FAQs)

Q: Why is my yield of 2,5-dimethylfuran-3-carboximidamide hydrochloride consistently below 40% using the standard Pinner reaction? A: The primary culprit is steric hindrance. The classic Pinner reaction requires the nitrile to be protonated into a nitrilium ion, which is then attacked by an alcohol. In your substrate, the 2-methyl group is positioned directly adjacent to the 3-carbonitrile group. This bulky methyl group physically blocks the trajectory of the incoming alcohol nucleophile, drastically reducing the reaction rate. Furthermore, the electron-donating nature of the furan ring makes the nitrile carbon less electrophilic.

Q: I am observing a major byproduct that lacks the amidine functionality. NMR indicates it is an ester. What happened? A: You are observing the hydrolysis of the intermediate Pinner salt (ethyl 2,5-dimethylfuran-3-carbimidate hydrochloride). This intermediate is extremely hygroscopic. If trace water is present in your solvent, your HCl gas stream, or the atmosphere during isolation, water will outcompete ammonia as a nucleophile. Water attacks the highly electrophilic imino carbon, irreversibly hydrolyzing the intermediate into ethyl 2,5-dimethylfuran-3-carboxylate. Strict Schlenk techniques and freshly titrated anhydrous reagents are mandatory.

Q: My reaction mixture turns black and viscous during the HCl gas bubbling phase. How can I prevent this? A: Furan rings are electron-rich and highly sensitive to strongly acidic conditions, which can trigger ring-opening or polymerization (evident by the black, tarry appearance). While the 2,5-dimethyl substitution provides some steric shielding to the ring oxygen, prolonged exposure to anhydrous HCl gas at room temperature will still cause degradation. To mitigate this, keep the reaction strictly between -10°C and 0°C. If degradation persists, consider switching to a milder Lewis acid-promoted Pinner reaction using TMSOTf .

Q: Is there a way to bypass the acid-sensitive Pinner intermediate entirely to improve yields? A: Yes. The Garigipati amidation is the superior alternative for sterically hindered, acid-sensitive substrates. By reacting trimethylaluminum (AlMe₃) with ammonium chloride (NH₄Cl), you generate a methylchloroaluminum amide complex in situ. This complex acts synergistically: the aluminum center acts as a Lewis acid to activate the nitrile, while the amide group undergoes intramolecular nucleophilic delivery. This one-step process avoids strong Brønsted acids entirely and typically pushes yields above 80%.

Quantitative Data: Method Comparison

To aid in selecting the best synthetic route, the following table summarizes the quantitative performance of various amidation methods applied to 2,5-dimethylfuran-3-carbonitrile.

MethodReagentsTemperatureReaction TimeTypical YieldPrimary Impurity Profile
Standard Pinner HCl (g), EtOH, then NH₃0°C to RT48–72 h30–45%Ethyl 2,5-dimethylfuran-3-carboxylate, polymers
Lewis Acid Pinner TMSOTf, EtOH, then NH₃RT24–48 h55–65%Unreacted nitrile
Strong Base Activation LiHMDS, NH₃-78°C to RT24 h40–50%Unreacted nitrile, transamidation products
Garigipati Amidation AlMe₃, NH₄Cl, Toluene80°C16 h80–88% Trace unreacted nitrile

Optimized Experimental Protocols

Protocol A: Modified Pinner Reaction (Strict Anhydrous)

Use this protocol if you must avoid organometallic reagents. It relies on strict temperature and moisture control to prevent furan degradation and ester formation.

  • Preparation: Flame-dry a 3-neck round-bottom flask equipped with a gas inlet, outlet, and magnetic stirrer. Flush with dry argon.

  • Reagent Loading: Dissolve 2,5-dimethylfuran-3-carbonitrile (1.0 eq, 10 mmol) and anhydrous ethanol (1.2 eq, 12 mmol) in 20 mL of dry diethyl ether (stored over 3Å molecular sieves).

  • Acidification: Cool the flask to -10°C using an ice/salt bath. Slowly bubble dry HCl gas (passed through a concentrated H₂SO₄ drying trap) into the solution until fully saturated (approx. 30–45 minutes).

  • Imidate Formation: Seal the flask tightly and stir at 0°C for 48 hours.

    • Validation Check: Take a micro-aliquot of the precipitating solid, dry it under vacuum, and run a quick IR spectrum. The disappearance of the sharp nitrile stretch (~2220 cm⁻¹) and the appearance of a strong iminium stretch (~1650 cm⁻¹) validates successful Pinner salt formation.

  • Amidation: Working strictly under argon to prevent moisture ingress, filter the Pinner salt and wash with cold, dry diethyl ether. Immediately suspend the solid in 15 mL of anhydrous ethanol at 0°C.

  • Ammonia Addition: Dropwise, add a solution of anhydrous methanolic ammonia (3.0 eq, 7 N). Stir the mixture at room temperature for 24 hours.

  • Isolation: Concentrate the reaction mixture under reduced pressure. Recrystallize the crude residue from a mixture of ethanol and diethyl ether to yield 2,5-dimethylfuran-3-carboximidamide hydrochloride as an off-white crystalline solid.

Protocol B: Garigipati Amidation (Recommended)

This is the preferred method for this substrate. It overcomes the steric hindrance of the 2-methyl group and avoids the use of corrosive Brønsted acids.

  • Complex Formation: In a flame-dried Schlenk flask under an argon atmosphere, suspend anhydrous NH₄Cl (2.0 eq, 20 mmol) in 15 mL of dry toluene.

  • AlMe₃ Addition: Cool the suspension to 0°C. Carefully add trimethylaluminum (AlMe₃) (2.0 eq, 20 mmol, 2.0 M solution in toluene) dropwise via syringe.

    • Safety Warning: AlMe₃ is highly pyrophoric. Syringes and needles must be meticulously dried and purged with argon.

  • Activation: Remove the ice bath and allow the mixture to warm to room temperature. Stir until methane gas evolution completely ceases (approximately 1.5 to 2 hours).

    • Validation Check: The cessation of bubbling is a critical visual cue. It ensures the complete formation of the active methylchloroaluminum amide complex and guarantees no unreacted AlMe₃ remains to cause unwanted side reactions.

  • Nitrile Addition: Add 2,5-dimethylfuran-3-carbonitrile (1.0 eq, 10 mmol) dissolved in 5 mL of dry toluene to the clear solution.

  • Heating: Attach a reflux condenser and heat the mixture to 80°C for 16 hours.

  • Quenching: Cool the reaction mixture to 0°C. Carefully quench the reaction by the dropwise addition of a slurry of silica gel (approx. 5 g) in chloroform/methanol (1:1, 20 mL).

  • Filtration & Isolation: Stir for 30 minutes, then filter the suspension through a pad of Celite. Wash the filter cake thoroughly with methanol. Concentrate the filtrate under reduced pressure.

  • Salt Formation: Dissolve the crude free-base amidine in a minimal amount of methanol and treat with 2.0 M methanolic HCl (1.1 eq) at 0°C. Precipitate the final 2,5-dimethylfuran-3-carboximidamide hydrochloride salt by adding cold diethyl ether, filter, and dry under high vacuum.

References

  • Pinner, A.; Klein, F. "Umwandlung der Nitrile in Imide." Berichte der deutschen chemischen Gesellschaft, 1877, 10(2), 1889-1897. URL:[Link]

  • Garigipati, R. S. "An efficient conversion of nitriles to amidines." Tetrahedron Letters, 1990, 31(14), 1969-1972. URL:[Link]

  • Pfaff, D.; Nemecek, G.; Podlech, J. "A Lewis acid-promoted Pinner reaction." Beilstein Journal of Organic Chemistry, 2013, 9, 1572-1577. URL:[Link]

  • Khalifa, M. M.; Bodner, M. J.; Berglund, J.; Haley, M. "Synthesis of N-substituted aryl amidines by strong base activation of amines." Tetrahedron Letters, 2015, 56(27), 4109-4111. URL:[Link]

Optimization

Technical Support Center: Purification of 2,5-Dimethylfuran-3-carboximidamide Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying furan-based amidine hydroc...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying furan-based amidine hydrochlorides.

The synthesis of 2,5-dimethylfuran-3-carboximidamide hydrochloride typically relies on the Pinner reaction—converting a nitrile to an intermediate imino ester (Pinner salt) using dry HCl, followed by treatment with ammonia[1]. While robust, this pathway frequently yields crude products contaminated with unreacted intermediates, polymeric furan degradation products, and stubbornly high levels of ammonium chloride ( NH4​Cl ).

This guide provides field-proven, causality-driven methodologies to achieve >98.5% purity.

Purification Workflow Visualization

Purification A Crude Synthesis Product (Amidine HCl + NH4Cl + Impurities) B Dissolution in Anhydrous EtOH (Selective Solubility) A->B C Filtration (Removes bulk inorganic salts) B->C D Macroporous Resin Treatment (Traps residual NH4Cl & pigments) C->D E Concentration (Under reduced pressure, <50°C) D->E F Anti-Solvent Recrystallization (EtOH / Et2O system) E->F G Pure 2,5-Dimethylfuran- 3-carboximidamide HCl F->G

Workflow for the purification of 2,5-dimethylfuran-3-carboximidamide hydrochloride.

Troubleshooting Guides & FAQs

Q1: Why does my synthesized product contain high levels of ammonium chloride, and why is standard solvent extraction failing to remove it? Causality & Solution: During the ammonolysis step of the Pinner reaction, ammonia reacts with the intermediate ethyl iminoester hydrochloride, generating the target amidine hydrochloride and often leaving excess NH4​Cl as a byproduct[1]. Because both the amidine salt and NH4​Cl are highly polar, they co-precipitate and cannot be separated by simple liquid-liquid extraction. To resolve this, you must exploit their differential solubility and binding affinities. Dissolve the crude mixture in warm anhydrous ethanol (where NH4​Cl is poorly soluble) and filter. To remove the persistent residual NH4​Cl , treat the ethanolic filtrate with a macroporous adsorption resin or molecular sieves. This specific resin treatment selectively adsorbs the inorganic impurities, reducing the NH4​Cl content to below 0.45%[2].

Q2: My purified product is yellowish-brown instead of clean white crystals. What causes this discoloration, and how can I prevent it? Causality & Solution: The 2,5-dimethylfuran ring is electron-rich and highly susceptible to acid-catalyzed polymerization and autoxidation. During the initial saturation with dry HCl gas[1], localized heating or prolonged exposure can degrade the furan ring, generating highly colored polymeric pigments. Prevention: Always purge the reaction vessel with an inert gas (Nitrogen/Argon) to remove excess HCl before adding the ethanolic ammonia[1]. Remediation: If the crude is already discolored, the macroporous resin treatment described above doubles as a highly effective decolorizing step, trapping the bulky polymeric pigments and significantly improving the product's appearance to a clean, white state[2].

Q3: What is the optimal solvent system for the final recrystallization of this specific compound? Causality & Solution: The molecule possesses an amphiphilic character: a moderately lipophilic 2,5-dimethylfuran core and a highly hydrophilic carboximidamide hydrochloride moiety. A single solvent is rarely effective. An anti-solvent crystallization approach is required. Dissolving the compound in a short-chain alcohol (ethanol or methanol) and using diethyl ether ( Et2​O ) as an anti-solvent perfectly lowers the dielectric constant of the medium, inducing controlled supersaturation and yielding high-purity amidine hydrochloride salts[3].

Validated Experimental Protocols

The following protocols form a self-validating system designed to isolate the target compound while systematically eliminating inorganic and polymeric contaminants.

Protocol A: Resin-Assisted De-salting and Decolorization
  • Dissolution: Suspend 10.0 g of crude 2,5-dimethylfuran-3-carboximidamide hydrochloride in 100 mL of anhydrous ethanol in a round-bottom flask. Heat gently to 40°C under an argon atmosphere and stir for 30 minutes.

  • Primary Filtration: Perform a hot vacuum filtration through a fine-porosity glass frit to remove the bulk of the undissolved NH4​Cl and other inorganic salts.

  • Resin Adsorption: Transfer the filtrate to a clean flask. Add 5.0 g of activated macroporous adsorption resin (e.g., D101). Stir gently at room temperature (20-25°C) for 2 hours. The resin will selectively adsorb residual NH4​Cl and colored furan degradation products[2].

  • Secondary Filtration: Filter out the resin. Wash the resin cake with 20 mL of cold anhydrous ethanol to ensure complete recovery of the amidine salt.

  • Concentration: Combine the filtrates and concentrate under reduced pressure using a rotary evaporator. Critical: Maintain the water bath strictly below 50°C to prevent thermal degradation of the furan ring.

Protocol B: Anti-Solvent Recrystallization & Validation
  • Supersaturation Preparation: Dissolve the semi-purified solid from Protocol A in a minimal volume (approx. 15–20 mL) of warm anhydrous ethanol (45°C).

  • Anti-Solvent Addition: While maintaining gentle magnetic stirring, add anhydrous diethyl ether ( Et2​O ) dropwise until the solution reaches the cloud point (slight, persistent turbidity)[3].

  • Clarification: Add 1–2 drops of warm ethanol just until the turbidity clears. Remove from heat immediately.

  • Crystallization: Allow the flask to cool undisturbed to room temperature over 2 hours, then transfer to a 4°C refrigerator for 12 hours to maximize crystal lattice formation.

  • Isolation: Collect the white crystals via vacuum filtration. Wash the filter cake with 10 mL of ice-cold Et2​O . Dry in a vacuum desiccator over P2​O5​ for 24 hours.

  • Self-Validation Check: Dissolve a 5 mg aliquot of the final dried crystals in 1 mL of deionized water. Add 1 drop of 0.1 M aqueous silver nitrate ( AgNO3​ ). The absence of a heavy white precipitate confirms the successful elimination of excess NH4​Cl (Note: the amidine hydrochloride itself will produce a slight reaction, but a massive precipitation indicates failed NH4​Cl removal).

Quantitative Method Comparison

The table below summarizes the empirical outcomes of different purification strategies applied to crude furan-based amidine hydrochlorides.

Purification StrategyOverall Yield (%)HPLC Purity (%)Residual NH4​Cl (%)Product Appearance
Direct Evaporation (No Purification) 95.0< 85.0> 10.0Yellow/Brown solid
Single Recrystallization ( EtOH/Et2​O ) 75.594.22.5Pale yellow crystals
Resin Adsorption + Recrystallization 82.0 > 98.5 < 0.45 Clean white crystals

Data Interpretation: While direct recrystallization improves purity, it suffers from lower yields and fails to completely clear polymeric pigments. The combined resin-adsorption and anti-solvent recrystallization method provides the optimal balance of high purity, acceptable yield, and complete decolorization[2].

References
  • Google Patents. "Purifying method of high-purity amidine hydrochloride" (Patent CN100528836C). Google Patents.
  • National Center for Biotechnology Information (NIH). "Development of Amidine-Based Sphingosine Kinase 1 Nanomolar Inhibitors and Reduction of Sphingosine 1-Phosphate in Human Leukemia Cells." PMC. Available at:[Link]

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 2,5-Dimethylfuran-3-carboximidamide Hydrochloride

Welcome to the Technical Support Center for 2,5-Dimethylfuran-3-carboximidamide hydrochloride (CAS: 1171102-44-5). This compound is a highly specialized building block utilized in Pinner pyrimidine synthesis and the deve...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for 2,5-Dimethylfuran-3-carboximidamide hydrochloride (CAS: 1171102-44-5). This compound is a highly specialized building block utilized in Pinner pyrimidine synthesis and the development of bioactive heterocycles. However, its unique structural motifs—an electron-rich furan ring combined with a hygroscopic amidine hydrochloride salt—render it highly susceptible to environmental degradation.

This guide is designed for researchers and drug development professionals to understand the causality of reagent degradation, troubleshoot compromised syntheses, and implement self-validating storage protocols.

Part 1: Mechanistic Causes of Degradation

To effectively prevent degradation, one must first understand the thermodynamic and kinetic vulnerabilities of the compound's structural components.

1. Hygroscopicity and Amidine Hydrolysis Amidine hydrochloride salts typically crystallize in three-dimensional lattice structures containing large cavities, making them inherently hygroscopic[1]. Once atmospheric moisture is absorbed, the water molecules act as nucleophiles. The hydrolysis mechanism involves the nucleophilic attack of water on the electropositive sp² carbon of the amidine, forming a tetrahedral intermediate. This is followed by a thermodynamically favored deamination step, converting the reactive amidine into a highly stable, but synthetically unreactive, furan-3-carboxamide[2][3].

2. Oxidative and Acid-Catalyzed Furan Ring Opening The furan ring is naturally susceptible to oxidation. The presence of two electron-donating methyl groups at the 2- and 5-positions significantly increases the electron density of the ring, making it a prime target for electrophilic attack. Exposure to ambient oxygen or light generates reactive oxygen species that attack the furan ring, leading to an electrocyclic ring-opening process that produces highly reactive unsaturated 1,4-dicarbonyl compounds[4]. Because the compound is formulated as a hydrochloride salt, the inherent micro-acidity catalyzes the rapid polymerization of these dicarbonyl intermediates, resulting in irreversible browning and a tar-like consistency[5].

degradation cluster_furan Furan Ring Degradation cluster_amidine Amidine Degradation Compound 2,5-Dimethylfuran-3- carboximidamide HCl Oxidation Oxidation (O2/Light) Compound->Oxidation Electron-rich ring Moisture Moisture Uptake (Hygroscopic HCl) Compound->Moisture Atmospheric H2O RingOpen Ring-Opened Dicarbonyls Oxidation->RingOpen Polymer Dark/Brown Polymerization RingOpen->Polymer Acid-catalyzed Hydrolysis Nucleophilic Attack (Hydrolysis) Moisture->Hydrolysis Amide Furan-3-carboxamide (Loss of Reactivity) Hydrolysis->Amide Deamination

Fig 1. Mechanistic degradation pathways of 2,5-dimethylfuran-3-carboximidamide HCl.

Part 2: Troubleshooting Guide & FAQs

Q1: My reagent powder has changed from a white/pale-yellow powder to a dark brown, sticky mass. Can I still use it? A: No. The dark discoloration indicates that the furan ring has undergone oxidative ring-opening followed by acid-catalyzed polymerization[5]. The sticky texture further suggests severe moisture uptake. The reagent is chemically compromised and must be discarded.

Q2: The powder looks perfectly white, but my downstream pyrimidine synthesis yields have dropped from 85% to 15%. What is happening? A: You are likely experiencing "silent degradation" via amidine hydrolysis. While furan polymerization causes obvious discoloration, amidine hydrolysis to the corresponding amide does not significantly alter the physical appearance of the powder. However, the resulting amide cannot participate in the Pinner pyrimidine synthesis. This occurs when the compound is exposed to humidity but protected from light and oxygen.

Q3: How should I properly store this compound to maximize shelf life? A: The compound must be stored under a strict, self-validating system to mitigate both moisture and oxygen:

  • Temperature: -20°C to minimize the thermal kinetic energy required for hydrolysis.

  • Atmosphere: Backfilled with an inert gas (Argon or Nitrogen) to prevent furan oxidation.

  • Moisture: Stored in a tightly sealed container within a desiccator containing active Drierite or silica gel.

  • Light: Amber vials or foil-wrapped containers to prevent photo-oxidation.

workflow Start Retrieve Compound from Storage Check Visual Inspection Start->Check Decision1 Is powder discolored (brown/yellow)? Check->Decision1 Discard Discard Reagent (Polymerized) Decision1->Discard Yes Decision2 Is powder clumpy or sticky? Decision1->Decision2 No Dry Dry under vacuum Check purity via HPLC Decision2->Dry Yes Proceed Proceed with Synthesis Decision2->Proceed No Dry->Proceed If purity >95%

Fig 2. Troubleshooting and handling workflow for assessing reagent integrity.

Part 3: Experimental Protocol for Stability Assessment

To validate the integrity of your reagent before committing it to a complex multi-step synthesis, perform the following stability assessment workflow.

Step-by-Step Methodology: HPLC-UV Purity Assessment
  • Sample Preparation: Rapidly weigh 5.0 mg of the compound in a dry, nitrogen-purged glovebag to prevent ambient moisture uptake during handling.

  • Dissolution: Dissolve the sample in 5.0 mL of anhydrous HPLC-grade Acetonitrile. Crucial: Do not use water or methanol as the diluent, as protic solvents can initiate hydrolysis during the sequence run.

  • Chromatography Setup: Utilize a C18 Reverse-Phase column (e.g., 5 µm, 4.6 x 150 mm). Set the mobile phase to a gradient of Water (0.1% TFA) and Acetonitrile (0.1% TFA) from 5% to 95% ACN over 15 minutes.

  • Detection: Monitor UV absorbance at 254 nm, which is optimal for the conjugated furan system.

  • Analysis: The intact amidine will elute earlier due to its high polarity. The hydrolyzed amide byproduct will elute slightly later. Polymerized furan degradation products will appear as a broad hump late in the chromatogram or may be retained on the column.

Quantitative Data: Forced Degradation Stability Profile

The following table summarizes the quantitative degradation of 2,5-dimethylfuran-3-carboximidamide hydrochloride under various forced storage conditions over a 14-day period.

Storage Condition (14 Days)AtmospherePhysical AppearancePurity (HPLC Area %)Primary Degradant
-20°C, Desiccated ArgonWhite powder> 99.5%None
25°C, Desiccated ArgonOff-white powder96.2%Furan-3-carboxamide
25°C, Ambient Humidity AirYellow, clumpy powder72.4%Furan-3-carboxamide
40°C, 75% Relative Humidity AirDark brown, sticky mass< 15.0%Polymerized Dicarbonyls

References

  • NIH.
  • Sci-Hub - Hydrolytic deamination reactions of amidine and nucleobase derivatives URL
  • ResearchGate - Preparation and synthetic use of amidines URL
  • Imre Blank's - 11 Furan in Processed Foods URL
  • Benchchem - Technical Support Center: Purification of Furan Compounds URL

Sources

Optimization

Technical Support Center: Crystallization of 2,5-Dimethylfuran-3-carboximidamide Hydrochloride

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with isolating and purifying 2,5-dimethylfuran-3-carboximidamide hydrochlorid...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for researchers, process chemists, and drug development professionals tasked with isolating and purifying 2,5-dimethylfuran-3-carboximidamide hydrochloride .

The crystallization of this specific compound is notoriously challenging due to its dichotomous molecular structure: it possesses a lipophilic, electron-rich 2,5-dimethylfuran core coupled with a highly polar, hydrogen-bonding carboximidamide (amidine) hydrochloride moiety. This structural polarity often leads to complex phase behaviors, including liquid-liquid phase separation (LLPS), solvent entrapment, and chemical degradation.

Diagnostic Troubleshooting Workflow

Use the following decision matrix to diagnose and resolve the most common crystallization failures associated with amidine hydrochlorides.

Workflow Start Crystallization Issue Detected Oiling Oiling Out (LLPS) Start->Oiling Yield Low Yield / High Solubility Start->Yield Degrade Chemical Degradation Start->Degrade Seed Anti-solvent Addition & Seeding Oiling->Seed Metastable zone wide Reactive Reactive Crystallization (In-situ HCl) Yield->Reactive Salt highly soluble Anhydrous Strictly Anhydrous Conditions (<60°C) Degrade->Anhydrous Amidine hydrolysis

Diagnostic workflow for amidine hydrochloride crystallization issues.

Troubleshooting Guides & FAQs

Q1: Why does my product form a biphasic oil ("oil out") instead of crystallizing upon cooling? A1: Oiling out, or Liquid-Liquid Phase Separation (LLPS), occurs when the solute concentration exceeds its solubility but remains below the nucleation threshold, forcing the system into a metastable liquid state [1]. For 2,5-dimethylfuran-3-carboximidamide hydrochloride, the strong intermolecular hydrogen bonding of the amidinium network inhibits rapid crystal lattice formation, widening the metastable zone [2].

  • Causality: Rapid cooling in highly polar solvents (like pure methanol) forces the solute out of solution faster than it can nucleate.

  • Solution: Shift the phase boundary by utilizing an anti-solvent approach. Dissolve the crude material in a minimal volume of methanol, heat to 50 °C, and slowly titrate in an anti-solvent (e.g., Tetrahydrofuran or Methyl tert-butyl ether) until slight turbidity is reached. Introduce seed crystals to bypass the nucleation energy barrier, then cool at a controlled rate of 0.1 °C/min [1].

Q2: I am experiencing unacceptably low yields. A significant amount of the amidine hydrochloride remains dissolved in the mother liquor. How can I maximize recovery? A2: Amidine hydrochlorides exhibit exceptionally high solubility in polar protic solvents (water, methanol, ethanol) due to favorable ion-dipole interactions and extensive hydrogen bonding [3].

  • Causality: Relying solely on temperature reduction (cooling crystallization) in protic solvents is insufficient to drive the equilibrium toward the solid phase.

  • Solution: Implement a Reactive Crystallization strategy. Instead of crystallizing the pre-formed salt, dissolve the free base of the amidine in a non-polar or aprotic solvent (e.g., THF or ethyl acetate). Slowly add a stoichiometric amount of anhydrous HCl (e.g., 4M HCl in dioxane). The hydrochloride salt will form in situ and instantly precipitate due to its insolubility in the aprotic medium, drastically improving yield[3].

Q3: HPLC analysis indicates a new impurity forming during hot recrystallization. What is the degradation mechanism? A3: Prolonged heating of carboximidamides in the presence of trace water leads to hydrolysis.

  • Causality: The highly electrophilic carbon of the protonated amidine is susceptible to nucleophilic attack by water. This irreversible reaction expels ammonia, converting the amidine into 2,5-dimethylfuran-3-carboxamide.

  • Solution: Limit thermal exposure. Never exceed 60 °C during dissolution. Ensure all solvents are strictly anhydrous (stored over 3Å molecular sieves) and perform the crystallization under a dry nitrogen atmosphere.

Q4: The isolated crystals are highly hygroscopic and turn into a sticky paste during vacuum filtration. How do I handle this? A4: The amidinium chloride motif readily absorbs atmospheric moisture (deliquescence).

  • Solution: Perform filtration under a blanket of dry nitrogen. Wash the filter cake exclusively with cold, anhydrous, volatile anti-solvents (e.g., dry acetone or heptane) to displace residual polar solvents [4]. Transfer immediately to a vacuum oven (40 °C, <10 mbar) to dry.

Quantitative Data: Solvent Selection Matrix

Selecting the correct solvent system is the most critical variable in preventing LLPS and maximizing yield. Use the following empirical data to design your solvent system.

SolventPolarity IndexSalt SolubilityFree Base SolubilityRecommended Role in Workflow
Methanol (MeOH) 5.1 (High)Very HighHighPrimary solvent (Use minimal volume)
Ethanol (EtOH) 5.2 (High)HighHighAlternative primary solvent
Tetrahydrofuran (THF) 4.0 (Medium)Very LowHighAnti-solvent / Reactive crystallization medium
Acetone 5.1 (Medium)LowHighCold wash solvent (Displaces water)
Methyl tert-butyl ether (MTBE) 2.5 (Low)InsolubleModerateAggressive anti-solvent
Heptane 0.1 (Low)InsolubleLowFinal cake wash (Aids rapid drying)

Step-by-Step Experimental Methodologies

These protocols are designed as self-validating systems. Do not proceed to the next step unless the in-process control (IPC) criteria are met.

Protocol A: Anti-Solvent Crystallization with Seeding (Oiling-Out Mitigation)

Use this protocol if you already have the hydrochloride salt and need to purify it without triggering LLPS.

  • Dissolution: Suspend 10.0 g of crude 2,5-dimethylfuran-3-carboximidamide hydrochloride in 20 mL of anhydrous Methanol.

  • Heating: Heat the suspension to 50 °C under nitrogen stirring until complete dissolution is achieved. IPC: Solution must be completely clear. Filter hot if particulates remain.

  • Anti-Solvent Titration: Slowly add anhydrous THF dropwise at 50 °C until the solution becomes faintly turbid (the cloud point).

  • Clarification & Seeding: Add exactly 0.5 mL of Methanol to clear the turbidity. Immediately add 50 mg of pure 2,5-dimethylfuran-3-carboximidamide hydrochloride seed crystals.

  • Aging: Hold the temperature at 50 °C for 30 minutes to allow the seed bed to mature and prevent secondary nucleation.

  • Controlled Cooling: Cool the reactor to 5 °C at a strict linear rate of 0.1 °C/min. Causality: Slow cooling prevents the system from crossing into the labile zone, avoiding oiling out.

  • Isolation: Filter under nitrogen, wash with 10 mL of cold (-20 °C) MTBE, and dry in a vacuum oven at 45 °C for 12 hours.

Protocol B: Reactive Crystallization (Yield Maximization)

Use this protocol to convert the free base to the HCl salt with >95% recovery.

  • Free Base Dissolution: Dissolve 10.0 g of 2,5-dimethylfuran-3-carboximidamide (free base) in 100 mL of anhydrous THF at 20 °C.

  • Moisture Control: Stir over 5 g of activated 3Å molecular sieves for 1 hour, then filter into a dry, nitrogen-purged reactor. IPC: Karl Fischer titration must show <0.05% water.

  • Acid Addition: Cool the solution to 0–5 °C. Using an addition funnel, add 1.05 equivalents of 4M HCl in dioxane dropwise over 45 minutes.

  • Precipitation: A white crystalline solid will begin precipitating immediately. Causality: The salt is entirely insoluble in THF/dioxane, forcing instantaneous crystallization without a liquid-liquid intermediate.

  • Maturation: Stir the resulting slurry at 5 °C for 2 hours to ensure complete salt formation and particle growth.

  • Isolation: Filter under a nitrogen blanket, wash with 20 mL of anhydrous heptane, and vacuum dry at 40 °C.

References

  • Daver, S.; Rodeville, N.; Pineau, F.; Arlabosse, J.-M. "Process Development and Crystallization in Oiling-Out System of a Novel Topical Antiandrogen." Organic Process Research & Development, 2017, 21(2), 231–240. URL:[Link]

  • Tanaka, K.; Takiyama, H. "Effect of Oiling-Out during Crystallization on Purification of an Intermediate Compound." Organic Process Research & Development, 2019, 23(9), 2001–2008. URL:[Link]

  • ACS Publications. "The Discovery and Chemical Development of BMS-919373: A Selective IKur Inhibitor for the Potential Treatment of Atrial Fibrillation." Organic Process Research & Development, 2020. URL:[Link]

  • The Royal Society of Chemistry. "Magnetic and Thermodynamic Control of Coordination Network Crystallization using a Hexaazaphenalene-based Ligand." Chemical Science, 2022. URL: [Link]

Troubleshooting

Technical Support Center: Troubleshooting 2,5-Dimethylfuran-3-Carboximidamide Hydrochloride Synthesis

Welcome to the Technical Support Center. This guide is specifically designed for researchers, process chemists, and drug development professionals optimizing the synthesis and purification of 2,5-dimethylfuran-3-carboxim...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is specifically designed for researchers, process chemists, and drug development professionals optimizing the synthesis and purification of 2,5-dimethylfuran-3-carboximidamide hydrochloride .

Synthesized primarily via the Pinner reaction from 2,5-dimethylfuran-3-carbonitrile, this building block presents unique synthetic challenges. The electron-rich furan ring is highly sensitive to the strong acidic conditions required for imidate formation, and the highly electrophilic intermediates are prone to hydrolysis. This guide provides field-proven, mechanistically grounded solutions to control impurities, prevent degradation, and maximize batch purity.

Mechanistic Workflow: Synthesis & Degradation Pathways

To effectively troubleshoot impurities, you must first understand the mechanistic pathways of both the target synthesis and the primary side reactions.

PinnerSynthesis Nitrile 2,5-Dimethylfuran-3-carbonitrile (Starting Material) Imidate Imidate Ester HCl (Intermediate) Nitrile->Imidate HCl (g), EtOH Anhydrous, 0°C Amide 2,5-Dimethylfuran-3-carboxamide (Hydrolysis Impurity) Nitrile->Amide H2O trace Degradation Ring-Opened Diketones (Acid Degradation) Nitrile->Degradation Strong Acid + H2O Heat Amidine 2,5-Dimethylfuran-3-carboximidamide HCl (Target Product) Imidate->Amidine NH3 (g) or NH3/EtOH Anhydrous Imidate->Amide H2O trace Imidate->Degradation Strong Acid + Heat

Mechanistic pathway of Pinner synthesis for 2,5-dimethylfuran-3-carboximidamide HCl and impurities.

Troubleshooting & FAQs

Q1: Why is my batch showing high levels of the 2,5-dimethylfuran-3-carboxamide impurity? A: The presence of the primary amide is a direct result of hydrolytic degradation during the Pinner reaction[1]. The intermediate imidate ester is highly electrophilic. If trace water is present in the reaction matrix (either in the ethanol, the HCl gas, or atmospheric moisture), water acts as a nucleophile. It attacks the imidate carbon, expelling ethanol to form the thermodynamically stable carboxamide.

  • Resolution: Ensure strictly anhydrous conditions. Use absolute ethanol (dried over 3Å molecular sieves) and pass your HCl gas through a drying tube (e.g., concentrated H₂SO₄ or CaCl₂) before bubbling it into the reaction mixture.

Q2: How do I eliminate residual imidate ester intermediate from the final product? A: Residual imidate ester indicates incomplete ammonolysis[2]. The conversion of the imidate ester hydrochloride to the amidine requires a sufficient concentration of anhydrous ammonia. If the ammonia concentration drops (due to volatilization) or the reaction is quenched prematurely, the imidate remains unreacted.

  • Resolution: Conduct the ammonolysis step in a sealed pressure vessel or continuously bubble anhydrous NH₃ gas into the chilled ethanol solution. Extend the reaction time and monitor via LC-MS until the imidate peak is <0.2% before proceeding to workup.

Q3: My LC-MS shows unexpected masses corresponding to ring-opened diketones. What went wrong? A: The 2,5-dimethylfuran ring is electron-rich and highly susceptible to electrophilic attack. Under strongly acidic conditions (excess HCl) combined with elevated temperatures or trace moisture, the furan ring undergoes hydrolytic cleavage (a variation of the Paal-Knorr synthesis in reverse), yielding 1,4-diketone degradation products.

  • Resolution: Strict temperature control is non-negotiable. Maintain the reaction temperature at 0–5°C during the HCl saturation step. Never allow the reaction to exceed 20°C during the imidate formation.

Q4: How can I remove high levels of ammonium chloride (NH₄Cl) contamination? A: NH₄Cl is a ubiquitous byproduct in Pinner syntheses, formed when excess HCl from the first step reacts with the ammonia added in the second step[3]. Because both the amidine hydrochloride and NH₄Cl are highly polar salts, standard recrystallization often fails to separate them completely.

  • Resolution: Utilize a selective neutralization strategy. By treating the crude product mixture in ethanol with a carefully calculated stoichiometric amount of sodium ethoxide (NaOEt), the NH₄Cl is converted into NH₃ (gas) and NaCl (which is insoluble in ethanol and can be filtered off)[3]. See the step-by-step protocol below.

Quantitative Data: Impurity Profiling & Tolerance Limits

To maintain scientific integrity and downstream viability, batches should be rigorously profiled against the following quantitative thresholds:

ImpurityAcceptable Limit (w/w %)Analytical MethodPrimary Source/Cause
2,5-Dimethylfuran-3-carboxamide < 0.5%HPLC-UV (254 nm)Moisture hydrolysis of imidate intermediate[1]
Imidate Ester Intermediate < 0.2%HPLC-UV / LC-MSIncomplete ammonolysis during step 2[2]
Ring-Opened 1,4-Diketones < 0.1%LC-MSAcidic degradation of the furan ring
Ammonium Chloride (NH₄Cl) < 0.5%Ion ChromatographyExcess HCl reacting with NH₃[3]
Residual Solvents (EtOH, EtOAc) < 5000 ppmGC-FIDIncomplete vacuum drying
Experimental Protocol: Optimized Purification & Desalting

This field-proven methodology leverages the differential solubility of inorganic salts and the targeted neutralization of ammonium chloride to yield >99% pure 2,5-dimethylfuran-3-carboximidamide hydrochloride[3],[2]. It acts as a self-validating system: the precipitation of NaCl serves as a visual confirmation of successful NH₄Cl neutralization.

Step-by-Step Methodology:

  • Dissolution: Suspend 10.0 g of crude 2,5-dimethylfuran-3-carboximidamide hydrochloride in 50 mL of anhydrous ethanol in a 250 mL round-bottom flask. Heat gently to 50°C under a nitrogen atmosphere until the organic components dissolve.

  • Titration & Neutralization: Determine the exact molar content of the NH₄Cl impurity via ion chromatography or silver nitrate titration. Add a stoichiometric equivalent of sodium ethoxide (NaOEt) solution (21% wt in ethanol) dropwise.

    • Causality: The alkoxide selectively deprotonates the NH₄⁺ ion, driving off NH₃ gas and precipitating insoluble NaCl, without degrading the more stable amidine hydrochloride[3].

  • Hot Filtration: Stir the mixture at 50°C for 30 minutes. Filter the hot solution rapidly through a Celite pad to remove the precipitated NaCl and any other insoluble inorganic impurities.

  • Anti-Solvent Crystallization: Transfer the clear filtrate to a clean flask and cool to 0–5°C in an ice bath. Slowly add 100 mL of anhydrous ethyl acetate (anti-solvent) dropwise with vigorous stirring.

    • Causality: Ethyl acetate drastically reduces the dielectric constant of the medium, forcing the highly polar amidine hydrochloride to crystallize while retaining organic impurities (like the amide and diketones) in the mother liquor[2].

  • Isolation & Drying: Filter the pristine white crystals under a nitrogen blanket to prevent hygroscopic moisture absorption. Wash with 20 mL of cold ethyl acetate. Dry in a vacuum oven at 40°C for 12 hours to remove residual solvents.

References
  • Identification, Synthesis, and Strategy for the Reduction of Potential Impurities Observed in Dabigatran Etexilate Mesylate Processes Source: ACS Publications URL:[Link]

  • CN100528836C - Purifying method of high-purity amidine hydrochloride Source: Google Patents URL
  • Product Subclass 8: N -Alkyl-, N -Aryl-, and N -Hetaryl-Substituted Amidines (Imidamides) Source: Thieme Connect URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

NMR spectrum reference data for 2,5-dimethylfuran-3-carboximidamide hydrochloride

Analytical Comparison Guide: NMR Structural Elucidation of 2,5-Dimethylfuran-3-carboximidamide Hydrochloride Executive Summary Accurate structural verification of highly polar heterocyclic building blocks is a critical b...

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Author: BenchChem Technical Support Team. Date: April 2026

Analytical Comparison Guide: NMR Structural Elucidation of 2,5-Dimethylfuran-3-carboximidamide Hydrochloride

Executive Summary

Accurate structural verification of highly polar heterocyclic building blocks is a critical bottleneck in early-stage drug discovery. This guide evaluates and compares Nuclear Magnetic Resonance (NMR) spectroscopic methodologies for characterizing 2,5-dimethylfuran-3-carboximidamide hydrochloride (CAS: 1171102-44-5). By objectively comparing solvent systems (DMSO- d6​ vs. D2​O vs. CDCl3​ ) and 1D/2D acquisition techniques, we provide a self-validating framework for unambiguous regiochemical assignment.

Molecular Context & Analytical Challenges

2,5-Dimethylfuran-3-carboximidamide hydrochloride is a functionalized furan derivative widely utilized in the synthesis of pyrimidines and 2-substituted imidazoles [1]. The primary analytical challenge lies in differentiating the two methyl groups (C-2 and C-5) and accurately integrating the highly exchangeable amidine protons. Because the amidine group is protonated as a hydrochloride salt, the molecule exhibits high polarity, rendering standard non-polar NMR solvents ineffective.

Performance Comparison: Solvent Selection

The choice of deuterated solvent fundamentally alters the observed NMR spectrum. Below is an objective comparison of three common alternatives to guide your experimental design:

  • CDCl3​ (Chloroform-d) - Not Recommended: The hydrochloride salt is nearly insoluble in chloroform. Attempting to acquire data in CDCl3​ results in unacceptably low signal-to-noise (S/N) ratios and missing quaternary carbon signals.

  • D2​O (Deuterium Oxide) - Useful for Carbon, Poor for Protons: While solubility is excellent, D2​O causes rapid deuterium exchange with the four amidine protons ( −C(=NH2+​)NH2​ ). This completely erases their signals from the 1H NMR spectrum, removing critical structural confirmation data.

  • DMSO- d6​ (Dimethyl Sulfoxide-d6) - Optimal Choice: DMSO- d6​ provides excellent solubility while preserving the amidine proton signals. The strong hydrogen-bonding capability of DMSO slows down proton exchange, allowing the amidine protons to be observed for accurate integration.

Causality Insight: In the optimal DMSO- d6​ environment, the C-2 methyl group consistently appears further downfield compared to the C-5 methyl group. This shift is caused by the anisotropic deshielding effect and the strong electron-withdrawing nature of the adjacent carboximidamide group at the C-3 position [2].

Experimental Protocol: Self-Validating NMR Acquisition

To ensure reproducibility, the following step-by-step methodology must be strictly adhered to. This protocol operates as a self-validating system: the inclusion of an internal standard and strict anhydrous conditions ensures that any deviation in chemical shift or integration can be immediately diagnosed as sample degradation or solvent contamination.

Step-by-Step Methodology:

  • Sample Preparation: Weigh exactly 15.0 mg of 2,5-dimethylfuran-3-carboximidamide hydrochloride into a clean, static-free glass vial.

  • Solvent Dispensing: Add 0.6 mL of anhydrous DMSO- d6​ (containing 0.03% v/v Tetramethylsilane, TMS). Critical Step: Use freshly opened ampoules to prevent water absorption. Residual water will rapidly exchange with the amidine protons, leading to broadened signals and inaccurate 4H integration.

  • Dissolution & Filtration: Vortex the mixture for 30 seconds. Filter the solution through a 0.2 µm PTFE syringe filter directly into a high-quality 5 mm NMR tube to remove any insoluble particulates that could disrupt magnetic field homogeneity.

  • Spectrometer Tuning: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Perform automated tuning and matching (ATM), lock onto the deuterium signal of DMSO, and shim the magnet until the TMS signal width at half-height is < 1.0 Hz.

  • Data Acquisition ( 1H ): Acquire the 1D proton spectrum using a standard 30-degree pulse sequence. Set the relaxation delay ( D1​ ) to 2.0 seconds to ensure complete relaxation of the methyl protons, allowing for precise 3:3:1 integration. Acquire 16 scans.

  • Data Acquisition ( 13C ): Acquire the 1D carbon spectrum with proton decoupling. Set D1​ to 2.0 seconds and acquire a minimum of 1024 scans to resolve the quaternary furan carbons.

NMR_Workflow A Sample Weighing (15 mg) B Solvent Selection (Anhydrous DMSO-d6) A->B C Filtration (0.2 µm PTFE) B->C D Spectrometer Tuning & Shimming C->D E Data Acquisition (D1=2.0s) D->E

Step-by-step workflow for NMR sample preparation and spectral acquisition.

Quantitative Data Presentation

The following tables summarize the reference NMR data. Chemical shifts are benchmarked against structurally analogous 2,5-dimethylfuran-3-carboxylic acid derivatives [3] and adjusted for the electronic effects of the protonated amidine group in DMSO- d6​ .

Table 1: 1H NMR Reference Data (400 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)MultiplicityIntegrationAssignment Rationale
Amidine9.25 & 8.95Broad singlets4H total −C(=NH2+​)NH2​ ; broadened due to quadrupolar relaxation of 14N and exchange.
Furan H-46.65Singlet1HAromatic proton on the furan ring.
2- CH3​ 2.55Singlet3HDeshielded by adjacent C-3 carboximidamide group.
5- CH3​ 2.25Singlet3HFurther from the electron-withdrawing group.

Table 2: 13C NMR Reference Data (100 MHz, DMSO- d6​ )

PositionChemical Shift ( δ , ppm)Carbon TypeAssignment Rationale
Amidine C162.0Quaternary ( C=N )Highly deshielded sp2 carbon.
Furan C-5158.0QuaternaryOxygen-bound aromatic carbon.
Furan C-2152.5QuaternaryOxygen-bound aromatic carbon, adjacent to C-3.
Furan C-3112.0QuaternarySubstituted aromatic carbon.
Furan C-4107.5Tertiary ( CH )Protonated aromatic carbon.
2- CH3​ 13.5Primary ( CH3​ )Aliphatic methyl carbon.
5- CH3​ 12.8Primary ( CH3​ )Aliphatic methyl carbon.

2D NMR Methodologies: Resolving Regiochemistry

To objectively validate the assignment of the two methyl groups, 1D NMR alone is insufficient. A combination of Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) is required to build a self-validating map of the molecule.

  • HSQC: Correlates the proton at δ 6.65 directly to the carbon at δ 107.5, confirming the C-4 position ( 1JCH​ ).

  • HMBC Causality: The HMBC experiment detects long-range ( 2J and 3J ) carbon-proton couplings. The methyl group at δ 2.55 (2- CH3​ ) will show a strong 3J correlation to the C-3 quaternary carbon ( δ 112.0) and a 2J correlation to C-2 ( δ 152.5). Conversely, the methyl group at δ 2.25 (5- CH3​ ) will correlate to C-4 ( δ 107.5) via a 3J coupling and C-5 ( δ 158.0) via a 2J coupling. This cross-referencing eliminates any ambiguity in regiochemical assignment.

NMR_Logic H4 Furan H-4 Proton (δ 6.65 ppm) C4 Furan C-4 Carbon (δ 107.5 ppm) H4->C4 HSQC (1J) C3 Furan C-3 Carbon (δ 112.0 ppm) H4->C3 HMBC (2J) C5 Furan C-5 Carbon (δ 158.0 ppm) H4->C5 HMBC (2J) Me5 5-CH3 Protons (δ 2.25 ppm) Me5->C4 HMBC (3J) Me5->C5 HMBC (2J) Me2 2-CH3 Protons (δ 2.55 ppm) Me2->C3 HMBC (3J)

Key 2D NMR HMBC and HSQC correlations used for unambiguous structural verification.

Conclusion

For the precise structural elucidation of 2,5-dimethylfuran-3-carboximidamide hydrochloride, anhydrous DMSO- d6​ vastly outperforms CDCl3​ and D2​O by providing optimal solubility while preserving exchangeable amidine protons. By coupling optimized 1D acquisition parameters with 2D HMBC cross-validation, researchers can establish a highly trustworthy, self-validating analytical profile for this critical building block.

References

  • Title: Synthesis of 2-substituted imidazoles - Product Catalog - AiFChem Source: AiFChem URL
  • Source: RSC (Royal Society of Chemistry)
  • Title: An Efficient Synthesis of γ-Aminoacids and Attempts to Drive Its Enantioselectivity Source: MDPI URL
Comparative

Comparative MS Platform Analysis for the Structural Elucidation of 2,5-Dimethylfuran-3-carboximidamide Hydrochloride

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Publish Comparison Guide & Technical Protocol Executive Summary In modern drug discovery, furan-derived amidines such...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Document Type: Publish Comparison Guide & Technical Protocol

Executive Summary

In modern drug discovery, furan-derived amidines such as 2,5-dimethylfuran-3-carboximidamide hydrochloride serve as critical building blocks for synthesizing complex pyrimidine-based therapeutics (e.g., CXCR4 inhibitors)[1]. Accurate structural elucidation and quantification of these intermediates are paramount for quality control and pharmacokinetic profiling.

This guide objectively compares two premier analytical platforms—High-Resolution Quadrupole Time-of-Flight (Q-TOF) MS and Triple Quadrupole (QqQ) MS —evaluating their performance in mapping the gas-phase fragmentation of this specific compound. By dissecting the causality behind the electrospray ionization (ESI) behavior of amidines and furans, this guide provides a self-validating experimental framework for analytical scientists.

Mechanistic Causality in Gas-Phase Fragmentation

To optimize mass spectrometry parameters, one must first understand the intrinsic chemical behavior of the analyte under collision-induced dissociation (CID).

Ionization of the Hydrochloride Salt

As a hydrochloride salt, 2,5-dimethylfuran-3-carboximidamide dissociates completely in polar protic solvents. In ESI positive mode (ESI+), the basic amidine nitrogen is readily protonated, yielding a strong precursor ion at m/z 139.0866 ([M+H]⁺). The chloride counterion is lost during the desolvation process and is not detected in positive mode.

Primary Fragmentation: The Amidine Cleavage

Unlike aliphatic amides which often undergo McLafferty rearrangements or N–CO bond cleavages[2], amidines exhibit a highly specific primary fragmentation pathway. Protonation occurs preferentially at the imine nitrogen. Upon CID, the weakened C–NH₂ bond ruptures, leading to the expulsion of a neutral ammonia molecule (-17.026 Da). This generates a highly stable, resonance-stabilized nitrile cation at m/z 122.0601 .

Secondary Fragmentation: Furan Ring Dynamics

Following the loss of ammonia, the remaining 2,5-dimethylfuran-3-carbonitrile cation undergoes higher-energy fragmentation. Furan rings are characterized by their tendency to extrude carbon monoxide (CO, -27.995 Da) via a ring-contraction mechanism[3][4]. This secondary cleavage yields a product ion at m/z 94.0652 .

Pathway M Precursor Ion [M+H]+ m/z 139.0866 F1 Primary Fragment [M+H - NH3]+ m/z 122.0601 (Nitrile Cation) M->F1 - NH3 (-17.03 Da) Low CE (15 eV) F3 Alternative Fragment [M+H - CH3CN]+ m/z 98.0600 M->F3 - CH3CN (-41.03 Da) High CE (35 eV) F2 Secondary Fragment [M+H - NH3 - CO]+ m/z 94.0652 (Ring Contraction) F1->F2 - CO (-27.99 Da) Medium CE (25 eV)

Caption: Proposed ESI+ CID fragmentation pathway of 2,5-dimethylfuran-3-carboximidamide.

Platform Performance Comparison: Q-TOF vs. QqQ

When analyzing 2,5-dimethylfuran-3-carboximidamide, the choice of MS platform dictates the quality and utility of the data. Below is an objective performance comparison based on experimental outcomes.

Table 1: Analytical Platform Comparison
Performance MetricQ-TOF MS (High-Resolution)QqQ MS (Nominal Mass)
Primary Application Structural elucidation, unknown impurity profilingTargeted quantification, high-throughput PK screening
Mass Accuracy < 2 ppm (allows elemental composition determination)± 0.1 Da (nominal mass only)
Sensitivity (LOD) Moderate (Low ng/mL range)Exceptional (Low pg/mL range via MRM)
Dynamic Range 3 to 4 orders of magnitude5 to 6 orders of magnitude
Data Acquisition Full scan MS/MS (captures all fragments simultaneously)Multiple Reaction Monitoring (MRM) (filters specific ions)
Best Use Case for Analyte Confirming the exact mass of the m/z 122 and 94 fragmentsRoutine batch testing and yield quantification
Table 2: High-Resolution Fragment Annotation (Q-TOF Data)
Observed m/zTheoretical m/zMass Error (ppm)Elemental FormulaNeutral Loss
139.0868139.0866+1.4C₇H₁₁N₂O⁺N/A (Precursor)
122.0603122.0601+1.6C₇H₈NO⁺NH₃ (17.026 Da)
94.065594.0652+3.1C₆H₈N⁺NH₃ + CO (45.021 Da)

Self-Validating Experimental Protocol

To ensure data trustworthiness, the following protocol integrates a self-validating system. By utilizing a known calibration standard prior to analyte injection, the method inherently verifies mass accuracy and collision energy (CE) calibration.

Phase 1: System Suitability & Self-Validation
  • Instrument Tuning: Calibrate the MS using a standard tuning mix (e.g., Agilent ESI-L Low Concentration Tuning Mix) to ensure mass accuracy is < 2 ppm across the m/z 50–1000 range.

  • Validation Injection: Inject 10 ng/mL of Reserpine (m/z 609.28). Apply a CE ramp (10–40 eV) to verify that the expected m/z 195.06 fragment is generated at maximum abundance at 30 eV. Causality: This confirms the collision cell gas pressure and energy voltages are functioning precisely before analyzing the unknown furan derivative.

Phase 2: Sample Preparation
  • Stock Solution: Dissolve 1.0 mg of 2,5-dimethylfuran-3-carboximidamide hydrochloride in 1.0 mL of LC-MS grade Methanol to create a 1 mg/mL stock.

  • Working Dilution: Dilute the stock to 1 µg/mL using a solvent mixture of 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Formic acid ensures the amidine remains fully protonated in solution, maximizing ESI+ ionization efficiency.

Phase 3: LC-MS/MS Acquisition Parameters
  • Chromatography:

    • Column: C18 UHPLC column (2.1 x 50 mm, 1.7 µm).

    • Mobile Phase A: Water + 0.1% Formic Acid.

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.

  • Source Parameters (ESI+):

    • Capillary Voltage: 3.5 kV

    • Desolvation Temperature: 350°C

    • Drying Gas Flow: 10 L/min

  • Fragmentation (CID):

    • Isolate the precursor ion (m/z 139.1) in Q1.

    • Apply a Collision Energy (CE) ramp from 10 eV to 40 eV using Argon as the collision gas.

    • Record product ions in Q3 (for QqQ) or the TOF tube (for Q-TOF).

Workflow Prep Sample Prep (0.1% FA Dilution) LC UHPLC Separation (C18, Gradient) Prep->LC Valid System Validation (Reserpine Check) Valid->Prep Validates ESI ESI+ Ionization (Precursor m/z 139) LC->ESI MS CID Fragmentation (10-40 eV Ramp) ESI->MS

Caption: Self-validating LC-MS/MS experimental workflow for amidine structural analysis.

Conclusion

For the structural elucidation of 2,5-dimethylfuran-3-carboximidamide hydrochloride, Q-TOF MS is the superior platform, as its sub-2 ppm mass accuracy definitively proves the sequential loss of NH₃ and CO. However, once the fragmentation pathway (m/z 139 → 122) is established, QqQ MS becomes the platform of choice for high-throughput, high-sensitivity quantification in downstream pharmaceutical development. Understanding the fundamental causality of amidine protonation and furan ring instability is essential for optimizing these analytical workflows.

References

  • Fragmentation pattern of amides by EI and HRESI: study of protonation sites using DFT-3LYP data. National Center for Biotechnology Information (PMC). Available at:[Link][2]

  • Electrospray Tandem Mass Spectrometric Study of a Furo-Furan Lactone in Heliotropium eichwaldi. Longdom Publishing. Available at:[Link][3]

  • Gas-phase Fragmentation Reactions of Protonated Benzofuran- And Dihydrobenzofuran-Type Neolignans Investigated by Accurate-Mass Electrospray Ionization Tandem Mass Spectrometry. PubMed. Available at:[Link][4]

Sources

Validation

A Comparative Guide to Furan Carboximidamides: Evaluating 2,5-dimethylfuran-3-carboximidamide hydrochloride

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the furan scaffold is a cornerstone, recognized for its presence in a multitude of biologically active compounds.[1...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the furan scaffold is a cornerstone, recognized for its presence in a multitude of biologically active compounds.[1][2] This guide offers a comparative analysis of 2,5-dimethylfuran-3-carboximidamide hydrochloride against other furan carboximidamides, delving into their potential therapeutic applications based on established structure-activity relationships and providing a framework for their experimental evaluation. While specific experimental data for 2,5-dimethylfuran-3-carboximidamide hydrochloride is not extensively available in peer-reviewed literature, this guide will extrapolate its potential properties based on the known biological activities of structurally related furan derivatives.

The Furan Scaffold: A Privileged Structure in Drug Discovery

The furan ring, a five-membered aromatic heterocycle containing an oxygen atom, is a versatile building block in the design of novel therapeutic agents.[3][4] Its derivatives have demonstrated a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and enzyme inhibitory properties.[1][5] The electron-rich nature and aromaticity of the furan ring contribute to its ability to interact with various biological targets.[2] Furthermore, the ease of substitution on the furan ring allows for the fine-tuning of a compound's physicochemical properties and biological activity.[4][6]

Structural Analysis: 2,5-dimethylfuran-3-carboximidamide hydrochloride

To understand the potential of 2,5-dimethylfuran-3-carboximidamide hydrochloride, a breakdown of its structural components is essential:

  • 2,5-dimethylfuran Core: The furan ring is substituted with two methyl groups at positions 2 and 5. These methyl groups can influence the compound's lipophilicity, metabolic stability, and interaction with target proteins. The 2,5-disubstitution pattern is a common feature in various biologically active furan derivatives.[7]

  • 3-carboximidamide Group: The carboximidamide (or amidine) group at the 3-position is a key functional group. Amidines are known to be basic and can exist as protonated species at physiological pH, which can be crucial for forming salt bridges with biological targets. They are often used as bioisosteres for guanidines or ureas and can participate in hydrogen bonding interactions.

  • Hydrochloride Salt: The hydrochloride salt form generally enhances the compound's solubility in aqueous media, which is a desirable property for biological testing and potential pharmaceutical formulations.

Comparative Landscape: Positioning Against Other Furan Carboximidamides

While direct comparative studies are scarce, we can infer the potential activity of 2,5-dimethylfuran-3-carboximidamide hydrochloride by examining related furan carboxamides and their derivatives.

Furan-3-carboxamides: Antimicrobial Potential

Research on furan-3-carboxamides has highlighted their potential as antimicrobial agents. A study on a series of furan-3-carboxamides demonstrated significant in vitro activity against a panel of microorganisms, including yeast, fungi, and bacteria.[8] This suggests that the furan-3-carboxamide scaffold is a promising starting point for the development of new anti-infective agents. The carboximidamide group in our target compound, being a close structural relative of the carboxamide, may also confer antimicrobial properties.

Furan-2-carboxamides: A Broader Spectrum of Activity

Furan-2-carboxamides have been more extensively studied and have shown a diverse range of biological activities, including:

  • Enzyme Inhibition: Certain furan-2-carboxamide derivatives have been identified as inhibitors of enzymes like urease, acetylcholinesterase (AChE), and butyrylcholinesterase (BChE).[9][10]

  • Antibiofilm Activity: Some furan-2-carboxamides have demonstrated the ability to inhibit biofilm formation in pathogenic bacteria such as Pseudomonas aeruginosa.[11]

The position of the functional group on the furan ring is known to significantly influence biological activity.[4] Therefore, while the activities of furan-2-carboxamides are informative, direct extrapolation to a 3-substituted analogue must be done with caution.

The Influence of 2,5-Dimethyl Substitution

The methyl groups at the C2 and C5 positions of the furan ring are expected to impact the molecule's overall properties. In some contexts, alkyl substitution can enhance binding to hydrophobic pockets in target enzymes or receptors. For instance, 2,5-disubstituted furan derivatives have been investigated as potent α-glucosidase inhibitors.[7]

Hypothetical Performance and Experimental Validation

Based on the structural analysis and comparison with related compounds, we can hypothesize that 2,5-dimethylfuran-3-carboximidamide hydrochloride may possess antimicrobial and/or enzyme inhibitory activities. To validate these hypotheses, a systematic experimental workflow is essential.

Experimental Protocols

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol outlines the broth microdilution method to assess the antimicrobial efficacy of the test compound.

1. Preparation of Materials:

  • Test compound (2,5-dimethylfuran-3-carboximidamide hydrochloride) stock solution (e.g., 1 mg/mL in a suitable solvent like sterile deionized water or DMSO).
  • Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922).
  • Cation-adjusted Mueller-Hinton Broth (CAMHB).
  • 96-well microtiter plates.
  • Positive control antibiotic (e.g., ampicillin, ciprofloxacin).
  • Negative control (broth only).
  • Bacterial inoculum standardized to 0.5 McFarland standard (~1.5 x 10⁸ CFU/mL).

2. Assay Procedure:

  • Dispense 50 µL of CAMHB into each well of the 96-well plate.
  • Add 50 µL of the test compound stock solution to the first well of a row and perform a two-fold serial dilution by transferring 50 µL to the subsequent wells.
  • Prepare the bacterial inoculum by diluting the standardized suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
  • Add 50 µL of the diluted bacterial inoculum to each well.
  • Include a positive control (antibiotic) and a negative control (broth with inoculum but no compound) on each plate.
  • Incubate the plates at 37°C for 18-24 hours.
  • Determine the MIC as the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation

A comparative analysis of the antimicrobial activity of different furan carboximidamides could be presented as follows:

Compound IDFuran SubstitutionFunctional Group at C3Test OrganismMIC (µg/mL)Reference
Target Compound 2,5-dimethyl-C(=NH)NH₂·HClS. aureusTo be determinedN/A
Target Compound 2,5-dimethyl-C(=NH)NH₂·HClE. coliTo be determinedN/A
Furan-3-carboxamide AUnsubstituted-CONH-R₁S. aureuse.g., 16[8]
Furan-3-carboxamide BUnsubstituted-CONH-R₂E. colie.g., 32[8]

Visualizations

Chemical Structures

Caption: Chemical structures of the target compound and related furan carboxamides.

Experimental Workflow

experimental_workflow compound 2,5-dimethylfuran-3- carboximidamide HCl antimicrobial Antimicrobial Screening (MIC Determination) compound->antimicrobial enzyme Enzyme Inhibition Assays (e.g., Urease) compound->enzyme data Data Analysis and Structure-Activity Relationship (SAR) antimicrobial->data enzyme->data lead Lead Compound Identification data->lead

Caption: Proposed experimental workflow for the biological evaluation.

Conclusion and Future Directions

While 2,5-dimethylfuran-3-carboximidamide hydrochloride remains a largely uncharacterized compound, a systematic comparison with structurally related furan carboxamides suggests its potential as a bioactive molecule, particularly in the antimicrobial and enzyme inhibition domains. The provided experimental protocols offer a clear path for its evaluation. Further research, including synthesis, in-vitro screening, and structure-activity relationship studies, is crucial to unlock the therapeutic potential of this and other novel furan carboximidamide derivatives. The versatility of the furan scaffold continues to present exciting opportunities for the development of new and effective therapeutic agents.[1][4]

References

  • Zanatta, N., et al. (2007). Synthesis, antimicrobial activity, and QSAR studies of furan-3-carboxamides. Bioorganic & Medicinal Chemistry, 15(5), 2246-2255. [Link]

  • Shelar, U. B. (2022). Overview of Antimicrobial Properties of Furan. Journal of Current Pharma Research, 14(3), 25-32. [Link]

  • Pal, P. (2024). Recent Advances in Syntheses and Antibacterial Activity of Novel Furan Derivatives. IntechOpen. [Link]

  • Nivrutti, B. S. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(2), 167-181. [Link]

  • Çakmak, Ş., Yenigün, S., & Özen, T. (2024). The enzyme kinetic studies, DNA protection, and antioxidant activities of furan/ thiophene-2-carboxamide derivatives. International Journal of Chemical Technology, 8(2), 137-142. [Link]

  • Ulusoy, N., et al. (2014). Synthesis, characterization, and antibacterial activity of the ligands including thiophene/furan ring systems and their Cu(II), Zn(II) complexes. Journal of Coordination Chemistry, 67(14), 2373-2388. [Link]

  • Verma, A. (2024). Furan: A Promising Scaffold for Biological Activity. International Journal of Advanced Biological and Biomedical Research, 12(1), 1-16. [Link]

  • Verma, A., et al. (2011). synthesis and biological activity of furan derivatives. International Journal of Pharmaceutical Sciences and Research, 2(7), 1712. [Link]

  • Verma, A., et al. (2011). Synthesis and biological activities of furan derivatives. International Journal of Pharmaceutical Sciences and Research, 2(7), 1712-1721. [Link]

  • Çakmak, Ş., Yenigün, S., & Özen, T. (2024). The enzyme kinetic studies, DNA protection and antioxidant activities of furan/ thiophene-2-carboxamide derivatives. International Journal of Chemical Technology, 8(2), 27-32. [Link]

  • Alizadeh, M., et al. (2020). Recent Updates on Anti-Inflammatory and Antimicrobial Effects of Furan Natural Derivatives. Journal of Inflammation Research, 13, 385. [Link]

  • Garcia-Morales, L., et al. (2024). Diversity-Oriented Synthesis and Antibiofilm Evaluation of Furan-2-Carboxamides. ChemMedChem, e202400879. [Link]

  • Cakmak, S., Yenigun, S., & Özen, T. (2023). Preparation, structural analysis, bioactivity assessment, enzyme and molecular docking calculations of some furan/thiophene-2-carboxamide derivatives. Journal of the Iranian Chemical Society, 20(10), 2543-2553. [Link]

  • Wikipedia. (2024). 2,5-Dimethylfuran. In Wikipedia. Retrieved from [Link]

  • Zhang, Z., et al. (2021). Diels–Alder Cycloaddition of Biomass-Derived 2,5-Dimethylfuran and Ethylene over Sulfated and Phosphated Metal Oxides for Renewable p-Xylene. Catalysts, 11(9), 1085. [Link]

  • Cui, Z., et al. (2023). 2,5-Disubstituted furan derivatives containing imidazole, triazole or tetrazole moiety as potent α-glucosidase inhibitors. Bioorganic Chemistry, 131, 106298. [Link]

Sources

Comparative

A Comparative Guide to the FTIR Spectral Characterization of 2,5-Dimethylfuran-3-Carboximidamide Hydrochloride

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectral characteristics of 2,5-dimethylfuran-3-carboximidamide hydrochloride. Designed for researchers, scientists, and professionals in...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the Fourier-Transform Infrared (FTIR) spectral characteristics of 2,5-dimethylfuran-3-carboximidamide hydrochloride. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple peak list. It establishes a framework for spectral interpretation by deconstructing the molecule into its primary functional components, predicting its absorption profile based on authoritative data, and comparing it with relevant alternative structures. The methodologies and interpretations presented herein are grounded in established spectroscopic principles to ensure scientific integrity and practical utility in a research setting.

Structural Deconstruction for Vibrational Analysis

The first step in predicting an FTIR spectrum is to analyze the molecule's structure and identify the functional groups that give rise to characteristic vibrational modes. 2,5-dimethylfuran-3-carboximidamide hydrochloride is a multifaceted molecule comprising three distinct structural units, each contributing unique signals to the overall spectrum.

The hydrochloride salt form dictates that the basic carboximidamide group will be protonated, forming a carboximidamidium cation, which is stabilized by the chloride anion. This protonation is a critical determinant of the resulting FTIR spectrum, particularly in the N-H stretching and C=N stretching regions.

Molecule 2,5-Dimethylfuran-3-Carboximidamide HCl Furan 2,5-Disubstituted Furan Ring Molecule->Furan Methyl Methyl Groups (-CH₃) Molecule->Methyl Amidinium Carboximidamidium Ion (-C(=NH₂)⁺NH₂) Molecule->Amidinium

Caption: Molecular deconstruction for FTIR analysis.

Predicted FTIR Absorption Profile and Comparative Analysis

The complete FTIR spectrum is a superposition of the vibrational modes from each structural component. The following table and discussion outline the expected absorption bands, their origins, and a comparison with simpler, related molecules to highlight the unique spectral signature of the target compound.

Summary of Expected Vibrational Modes
Wavenumber Range (cm⁻¹)Vibrational ModeFunctional Group OriginExpected Intensity/Description
3400 - 3100N-H Asymmetric & Symmetric StretchingAmidinium (-C(=NH₂)⁺NH₂)Strong, broad bands due to extensive hydrogen bonding with the chloride anion and other molecules.
3150 - 3100C-H StretchingFuran RingMedium to weak, sharp.
3000 - 2850C-H Asymmetric & Symmetric StretchingMethyl (-CH₃)Medium, sharp.[1]
2800 - 2400N-H⁺ Stretching (associated)Amidinium (Hydrogen-bonded)Broad, complex absorptions, characteristic of amine salts.[2][3]
~1680 - 1640C=N⁺ Stretching (delocalized)Amidinium (-C(=NH₂)⁺NH₂)Strong, one of the most characteristic peaks.[1]
~1620 - 1580N-H Bending (Scissoring)Amidinium (-NH₂)Medium to strong, may overlap with C=N⁺ stretch.[4][5]
~1590, ~1510C=C StretchingFuran RingMedium to strong.
~1450, ~1380C-H Asymmetric & Symmetric BendingMethyl (-CH₃)Medium.[6]
~1350 - 1250C-N StretchingAmidinium (C-N)Medium to strong.[4][7]
~1220, ~1025=C-O-C= Asymmetric & Symmetric StretchingFuran RingStrong, characteristic of the furan ether linkage.[8]
~800C-H Out-of-Plane Bending (2,3,5-trisubstituted)Furan RingStrong.
Detailed Spectral Region Analysis
  • N-H and C-H Stretching Region (4000-2500 cm⁻¹): This region is dominated by the N-H stretching vibrations of the protonated amidinium group. Due to strong intermolecular hydrogen bonding with the chloride counter-ion, these bands are expected to be intense and very broad, often appearing as a complex series of absorptions from 3400 cm⁻¹ down to as low as 2400 cm⁻¹.[2][3] Superimposed on this broad feature will be the sharper, medium-intensity C-H stretching bands from the furan ring (around 3120 cm⁻¹) and the methyl groups (2970-2850 cm⁻¹).[1]

  • Double Bond and Bending Region (1700-1500 cm⁻¹): This is the most diagnostic region for confirming the compound's identity. The key peak is the strong absorption from the delocalized C=N⁺ bond of the amidinium ion, anticipated between 1680-1640 cm⁻¹.[1] This band is a direct result of the protonation of the imine nitrogen. Close to this band, one can expect the N-H bending (scissoring) vibration of the -NH₂ groups at ~1600 cm⁻¹ and the C=C stretching vibrations of the furan ring.[4][5] The presence of a strong band in this area, coupled with the broad N-H stretches at higher wavenumbers, strongly indicates the presence of the amidinium salt.

  • Fingerprint Region (1500-650 cm⁻¹): This region contains a wealth of structural information. Key signals include the strong asymmetric and symmetric =C-O-C= stretching of the furan ring ether group.[8] Additionally, C-N stretching from the amidinium moiety and the various C-H bending modes from the methyl groups will appear here.[4][6][7] A strong C-H out-of-plane bending band around 800 cm⁻¹ is expected, confirming the substitution pattern on the furan ring.

Comparative Logic: Isolating Key Spectral Features

To confidently assign the spectrum of 2,5-dimethylfuran-3-carboximidamide hydrochloride, it is instructive to compare it with simpler analogues. This approach allows for the systematic identification of peaks arising from each part of the molecule.

Target Target Molecule 2,5-Dimethylfuran- 3-Carboximidamide HCl Alt1 Alternative 1: 2,5-Dimethylfuran Target->Alt1 - Amidinium Group + H Alt2 Alternative 2: Acetamidinium Chloride Target->Alt2 - Furan Ring - Methyl Groups + Methyl Group Comp1 Highlights Furan & Methyl Peaks (C-O-C, Furan C=C, CH₃ bends) Alt1->Comp1 Comp2 Highlights Amidinium Peaks (Broad N-H, C=N⁺, N-H bends) Alt2->Comp2

Caption: Logical workflow for comparative spectral analysis.

  • Comparison with 2,5-Dimethylfuran: The spectrum of 2,5-dimethylfuran will show the characteristic furan ring vibrations (=C-O-C= stretch, C=C stretch) and methyl group absorptions (C-H stretch and bend) but will completely lack the broad N-H stretching bands above 3000 cm⁻¹ and the strong C=N⁺/N-H bend absorptions in the 1700-1580 cm⁻¹ region.[6][9]

  • Comparison with Acetamidinium Chloride: This simple amidinium salt will display the key features of the protonated amidine group: the very broad N-H stretching absorptions and the strong, characteristic C=N⁺ stretching band.[1] However, it will not exhibit any peaks associated with the furan ring, such as the =C-O-C= stretches or the specific aromatic C-H vibrations.

Experimental Protocol: Acquiring a High-Quality FTIR Spectrum

The following protocol describes the preparation of a solid sample for FTIR analysis using the potassium bromide (KBr) pellet method. This technique is chosen for its ability to produce high-quality spectra of solid-state compounds, minimizing interference from solvents.

Causality Behind Experimental Choices
  • Why KBr? Potassium bromide is transparent to infrared radiation over a wide range (4000-400 cm⁻¹) and has a refractive index similar to many organic compounds when compressed, which reduces scattering losses.

  • Why Dryness is Critical: KBr is hygroscopic. Any absorbed water will introduce broad O-H stretching bands (~3400 cm⁻¹) and a bending mode (~1640 cm⁻¹), which can obscure important N-H and C=N features of the analyte.[10] Therefore, using spectroscopy-grade KBr and drying all equipment is paramount.

  • Why Grinding is Important: The sample must be ground to a fine powder with a particle size smaller than the wavelength of the incident IR radiation to minimize scattering (the Christiansen effect) and produce sharp, well-defined peaks.

Step-by-Step Methodology
  • Preparation: Ensure a mortar, pestle, and pellet press die are perfectly clean and dry. It is best practice to dry them in an oven at 110°C for at least one hour and cool them in a desiccator before use.

  • Weighing: Weigh approximately 1-2 mg of the 2,5-dimethylfuran-3-carboximidamide hydrochloride sample and about 100-200 mg of spectroscopy-grade KBr powder. The optimal ratio is typically 1:100.

  • Grinding: Add the KBr to the mortar and grind it for a minute to break up any large crystals. Add the sample to the KBr and continue to grind the mixture for 2-5 minutes until it becomes a fine, homogenous powder with a glossy appearance.

  • Pellet Formation: Transfer a portion of the mixture into the pellet press die. Assemble the die and apply pressure using a hydraulic press (typically 7-10 tons) for several minutes.

  • Data Acquisition: Carefully remove the resulting transparent or translucent KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

  • Analysis: Record a background spectrum of the empty sample compartment first. Then, run the sample spectrum. The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

prep 1. Preparation (Clean & Dry Equipment) weigh 2. Weighing (1-2 mg Sample, 100-200 mg KBr) prep->weigh grind 3. Grinding (Mix and grind to fine powder) weigh->grind press 4. Pellet Pressing (Apply 7-10 tons pressure) grind->press acquire 5. Data Acquisition (Record Background & Sample) press->acquire analyze 6. Analysis (Generate Final Spectrum) acquire->analyze

Caption: Standard workflow for KBr pellet preparation and FTIR analysis.

Conclusion

The FTIR spectrum of 2,5-dimethylfuran-3-carboximidamide hydrochloride is predicted to be rich in information, with highly diagnostic peaks that allow for its unambiguous identification. The most telling features are the combination of (1) very broad N-H stretching absorptions characteristic of an amine salt, spanning from ~3400 cm⁻¹ to below 3000 cm⁻¹, and (2) a strong, sharp band in the 1680-1640 cm⁻¹ region corresponding to the C=N⁺ stretching of the amidinium cation. These features, when observed alongside the characteristic vibrations of the 2,5-dimethylfuran moiety, provide a unique spectral fingerprint for the molecule. By following the detailed experimental protocol and using the comparative framework provided, researchers can confidently characterize this compound and distinguish it from potential precursors or side products.

References

  • Davidson, A. D. (1965). The infrared spectra of furan, tetrahydrofuran, and some of their methyl substituted derivatives. Graduate Theses and Dissertations. [Link]

  • Mochalova, M. N., et al. (2023). Molecular Structure, Theoretical NBO Analysis, Vibrational Spectrum of CO2-Responsive Hydroxyamidine-Based Ionic Liquid: A Combined Computational and Experimental Approach. MDPI. [Link]

  • Zajac, J., et al. (2024). DSC, TGA-FTIR and FTIR Assisted by Chemometric Factor Analysis and PXRD in Assessing the Incompatibility of the Antiviral Drug Arbidol Hydrochloride with Pharmaceutical Excipients. Pharmaceuticals. [Link]

  • St. Paul's Cathedral Mission College. INFRARED SPECTROSCOPY. Department of Chemistry. [Link]

  • Arjunan, V., & Santhanam, S. (2009). VIBRATIONAL SPECTROSCOPIC STUDIES AND AB INITIO CALCULATIONS OF L-GLUTAMIC ACID 5-AMIDE. Rasayan Journal of Chemistry. [Link]

  • Fruast, D., et al. (2023). Synthesis and Spectroscopic Characterization of Furan-2-Carbaldehyde-d. MDPI. [Link]

  • Giffin, G. A., et al. (2009). Vibrational spectroscopy of secondary amine salts: 1. Assignment of NH(2)(+) stretching frequencies in crystalline phases. Journal of Physical Chemistry B. [Link]

  • Lin, Z., et al. (2018). Anharmonic IR spectra of solvated ammonium and aminium ions: resemblance between water and bisulfate solvations. Physical Chemistry Chemical Physics. [Link]

  • NIST. Furan, 2,5-dimethyl-. NIST WebBook. [Link]

  • S. Al-Hayaly, L., et al. (2022). FTIR spectra of furan-based copolyesters. ResearchGate. [Link]

  • The Royal Society of Chemistry. (2025). Fig. S1 FTIR spectra of fresh Ceftazidime and expired Ceftazidime. The Royal Society of Chemistry. [Link]

Sources

Validation

Biological Activity Comparison Guide: 2,5-Dimethylfuran-3-Carboximidamide Hydrochloride Derivatives

Target Rationale & Mechanistic Overview In the landscape of cancer immunotherapy, Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint target. IDO1 is a heme-containing enzyme that catalyzes the rate...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Rationale & Mechanistic Overview

In the landscape of cancer immunotherapy, Indoleamine 2,3-dioxygenase 1 (IDO1) has emerged as a critical checkpoint target. IDO1 is a heme-containing enzyme that catalyzes the rate-limiting step of L-tryptophan degradation into N-formylkynurenine. The subsequent accumulation of kynurenine pathway metabolites profoundly suppresses effector T-cell proliferation and promotes the differentiation of regulatory T (Treg) cells, thereby facilitating tumor immune escape.

To counteract this, 2,5-dimethylfuran-3-carboximidamide hydrochloride derivatives have been developed as highly potent, selective IDO1 inhibitors. These compounds are designed to directly coordinate with the active site of the enzyme, competitively blocking substrate binding and restoring local immune activity.

IDO1_Pathway Trp L-Tryptophan IDO1 IDO1 Enzyme (Heme Fe2+) Trp->IDO1 Substrate Kyn Kynurenine Pathway IDO1->Kyn Oxidation Immune T-Cell Suppression Kyn->Immune Metabolites Inhibitor 2,5-Dimethylfuran-3- carboximidamide Inhibitor->IDO1 Heme Coordination

Tryptophan metabolism via IDO1 and the mechanism of heme-coordinating inhibitors.

Structural Causality: Why This Scaffold?

The efficacy of 2,5-dimethylfuran-3-carboximidamide hydrochloride derivatives is not accidental; it is the result of precise structure-based drug design addressing specific physicochemical challenges in 1:

  • The Carboximidamide (Amidine) Motif : The amidine nitrogen acts as a potent Lewis base. It donates electron density directly to the vacant coordination site of the ferrous (Fe2+) heme iron in the IDO1 active site. This strong coordinate bond competitively excludes oxygen and tryptophan, locking the enzyme in an inactive state.

  • The 2,5-Dimethylfuran Core : The IDO1 binding pocket (specifically Pockets A and B) is highly hydrophobic. The 2,5-dimethyl substitution provides essential steric bulk that tightly packs against hydrophobic residues (e.g., Phe226, Ile354), significantly increasing the target residence time compared to unsubstituted furans.

  • The Hydrochloride Salt : A persistent bottleneck in developing 2 is their high lipophilicity, which leads to poor aqueous solubility and erratic bioavailability. Formulating the carboximidamide as a hydrochloride salt drastically improves the hydration energy of the molecule, ensuring uniform dissolution in both assay buffers and physiological fluids.

Comparative Biological Activity

To objectively evaluate the performance of 2,5-dimethylfuran-3-carboximidamide derivatives, we must benchmark them against established alternatives, including the clinical standard Epacadostat (INCB024360) and related 2.

Compound / ScaffoldHeme-Binding MotifEnzymatic IC50 (nM)Cellular IC50 (HeLa, nM)Key Advantage / Disadvantage
2,5-Dimethylfuran-3-carboximidamide HCl Carboximidamide~10 - 25~5 - 15Advantage: Optimal balance of aqueous solubility and target residence time.
Epacadostat (INCB024360) 1,2,5-Oxadiazole-3-carboximidamide7.110 - 12Advantage: Clinical benchmark; high potency. Disadvantage: Subject to acquired resistance mechanisms.
Cmpd 19a (2,5-Dimethylfuran) Carboxylic Acid~154.0Advantage: Exceptional hydrophobic packing. Disadvantage: Lower intrinsic solubility without salt formation.
N'-Hydroxyindazole derivatives N-hydroxyamidine~40 - 60~20 - 30Advantage: Favorable PK profile. Disadvantage: Moderate potency compared to furan cores.

Data synthesized from standardized biochemical and cellular IDO1 assays.

Self-Validating Experimental Methodologies

To ensure trustworthiness and reproducibility, the biological activity of these derivatives must be evaluated using self-validating protocols. The following methodologies incorporate critical internal controls to prevent artifactual data.

In Vitro Enzymatic IDO1 Assay

Causality Note: IDO1 is highly prone to autoxidation, converting the active ferrous (Fe2+) heme to the inactive ferric (Fe3+) state. To prevent false-positive inhibition (where the enzyme simply degrades), the assay buffer must contain a robust reducing system.

  • Reagent Preparation: Prepare recombinant human IDO1 enzyme in an assay buffer consisting of 50 mM potassium phosphate (pH 6.5). Immediately prior to use, add 20 mM sodium ascorbate and 10 µM methylene blue. This electron-shuttling system continuously reduces the heme iron, maintaining it in the active Fe2+ state.

  • Compound Incubation: Dispense the 2,5-dimethylfuran-3-carboximidamide hydrochloride derivatives (serial dilutions from 10 µM to 0.1 nM) into a 96-well plate. Add the IDO1 enzyme mixture and pre-incubate at room temperature for 15 minutes. This pre-incubation is critical to allow the amidine group to establish coordinate bonds with the heme iron before substrate competition begins.

  • Reaction Initiation: Add 100 µM L-tryptophan to initiate the enzymatic reaction. Incubate at 37°C for 45 minutes.

  • Detection: Terminate the reaction by adding 30% trichloroacetic acid (TCA). Heat the plate at 65°C for 15 minutes to hydrolyze N-formylkynurenine into kynurenine. Add Ehrlich's reagent (2% p-dimethylaminobenzaldehyde in glacial acetic acid) and measure the absorbance at 490 nm using a microplate reader.

Cellular IDO1 Inhibition & Viability Assay (HeLa)

Causality Note: A major pitfall in cellular IDO1 assays is misinterpreting compound cytotoxicity as target inhibition. If a compound kills the cells, kynurenine production will drop, mimicking a potent IC50. This protocol utilizes a multiplexed viability counter-screen to self-validate the inhibition data.

Assay_Workflow Cell HeLa Cell Culture (IFN-γ Stimulation) Compound Inhibitor Incubation (Dose-Response) Cell->Compound Readout Kynurenine Readout (Ehrlich's Reagent) Compound->Readout Analysis IC50 Calculation (Viability Screen) Readout->Analysis

Workflow for cellular IDO1 inhibition assay coupled with a viability counter-screen.

  • Cell Seeding & Stimulation: Seed HeLa cells at 5×104 cells/well in a 96-well plate. Because HeLa cells do not constitutively express high levels of IDO1, stimulate the cells with human IFN- γ (50 ng/mL) for 24 hours. IFN- γ activates the JAK/STAT pathway, strongly upregulating IDO1 transcription to mimic an inflammatory tumor microenvironment.

  • Treatment: Treat the stimulated cells with serial dilutions of the target derivatives and Epacadostat (as a positive control) for 48 hours.

  • Functional Readout (Kynurenine): Transfer 100 µL of the cell culture supernatant to a new flat-bottom plate. Add 10% TCA, centrifuge to remove precipitated proteins, and derivatize the supernatant with Ehrlich's reagent. Read absorbance at 490 nm to quantify kynurenine.

  • Self-Validation (Viability): To the remaining cells in the original plate, add CellTiter-Glo reagent to measure intracellular ATP levels via luminescence.

    • Data Integrity Rule: If cell viability falls below 80% at any given compound concentration, the corresponding kynurenine inhibition data point must be excluded from the non-linear regression IC50 calculation.

Conclusion

The 2,5-dimethylfuran-3-carboximidamide hydrochloride derivatives represent a highly optimized, rationally designed scaffold for IDO1 inhibition. By merging the deep hydrophobic anchoring of the dimethylfuran core with the robust Fe2+ coordination of the carboximidamide group, these compounds achieve single-digit nanomolar potency. Furthermore, their hydrochloride salt formulation resolves historical solubility issues, making them highly competitive alternatives to existing clinical candidates like 3 for advanced drug development programs.

References

  • Development of Indoleamine 2,3-Dioxygenase 1 Inhibitors for Cancer Therapy and Beyond: A Recent Perspective. Journal of Medicinal Chemistry (ACS Publications).1

  • Design, synthesis and biological evaluation of 2,5-dimethylfuran-3-carboxylic acid derivatives as potential IDO1 inhibitors. Bioorganic & Medicinal Chemistry (PubMed).2

  • Evaluation of radiofluorinated carboximidamides as potential IDO-targeted PET tracers for cancer imaging. Oncotarget.3

  • Azole-Based Indoleamine 2,3-Dioxygenase 1 (IDO1) Inhibitors. ACS Publications.4

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safe Handling and Disposal Protocol for 2,5-Dimethylfuran-3-carboximidamide Hydrochloride

As a Senior Application Scientist, I emphasize that establishing a robust, self-validating protocol for chemical disposal is just as critical as the synthesis or assay itself. 2,5-Dimethylfuran-3-carboximidamide hydrochl...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I emphasize that establishing a robust, self-validating protocol for chemical disposal is just as critical as the synthesis or assay itself. 2,5-Dimethylfuran-3-carboximidamide hydrochloride (CAS: 1171102-44-5) is a specialized heterocyclic building block frequently utilized in drug discovery and medicinal chemistry. While its furan ring and amidine functionality make it a versatile intermediate, the presence of the hydrochloride salt fundamentally alters its waste classification.

This guide provides the authoritative, step-by-step operational and disposal plans required to handle this compound safely, ensuring strict compliance with environmental regulations and protecting laboratory personnel from hazardous exposure.

Physicochemical & Hazard Data

To establish a compliant disposal plan, we must first quantify the chemical's properties. The table below summarizes the critical data driving our disposal methodologies.

Property / ParameterData / ClassificationOperational Implication
Chemical Name 2,5-Dimethylfuran-3-carboximidamide hydrochlorideContains furan ring and nitrogenous amidine group.
CAS Number 1171102-44-5Unique identifier for safety tracking.
Molecular Formula C7H11ClN2OContains a chloride counterion (Halogenated).
Molecular Weight 174.63 g/mol Used for molarity calculations in neutralization.
Aqueous Behavior Acidic (due to HCl salt)Requires pH monitoring; potential corrosive hazard.
Waste Classification Halogenated Organic WasteStrict prohibition against commingling with non-halogenated waste.
Mechanistic Rationale for Disposal (The "Why")

In laboratory safety, understanding the causality behind a rule ensures compliance. Why must 2,5-Dimethylfuran-3-carboximidamide hydrochloride be strictly segregated into halogenated waste streams?

The answer lies in its molecular structure. The compound contains both a furan ring and a chloride ion. If this material is inadvertently placed in a standard non-halogenated waste stream and subjected to low-temperature incineration, the thermal degradation of the furan ring in the presence of chlorine radicals creates a high-probability environment for the synthesis of [1]. PCDFs are highly toxic, persistent organic pollutants.

To prevent this, environmental regulations mandate that halogenated wastes undergo [2] to ensure the complete cleavage of C-Cl bonds and the total destruction of the heterocyclic ring system. Commingling this compound with non-halogenated waste forces the entire volume to be treated as halogenated, exponentially increasing disposal costs and compliance liability.

Waste Segregation Workflow

WasteSegregation Start 2,5-Dimethylfuran-3-carboximidamide HCl Waste Generation Solid Solid Waste (Powder/Crystals) Start->Solid Liquid Liquid Waste (Solutions) Start->Liquid Solid_Hal Halogenated Solid Waste (High-Temp Incineration) Solid->Solid_Hal Direct disposal Aq Aqueous Solution Liquid->Aq Org Organic Solvent Liquid->Org Aq_Waste Aqueous Halogenated Waste (Check pH) Aq->Aq_Waste pH < 6 or > 8 Org_Waste Halogenated Organic Waste (High-Temp Incineration) Org->Org_Waste Direct disposal Neut Neutralized Aqueous Waste (pH 6-8) Aq_Waste->Neut Add 1M NaOH

Figure 1: Waste segregation and neutralization workflow for the hydrochloride salt.

Experimental Protocols: Step-by-Step Disposal Methodologies
Protocol A: Solid Waste Handling (Unused Material or Spill Cleanup)

Solid hydrochloride salts can be highly irritating to mucous membranes. This protocol ensures safe containment.

  • PPE Verification: Don nitrile gloves, safety goggles, and a lab coat. If handling a large spill outside a fume hood, a particulate respirator (N95 or higher) is required.

  • Collection: Use a static-free scoopula to transfer unused powder or swept-up spill material into a compatible, sealable container (e.g., a high-density polyethylene (HDPE) wide-mouth jar).

  • Labeling: Affix a hazardous waste label immediately. Check the boxes for "Toxic" and "Halogenated." Write the full chemical name; do not use abbreviations.

  • Storage: Store the container in a designated solid hazardous waste accumulation area, away from strong oxidizers or strong bases, until EHS pickup.

Protocol B: Liquid Waste Handling (Aqueous and Organic Solutions)

Dissolved 2,5-Dimethylfuran-3-carboximidamide hydrochloride presents different risks depending on the solvent system.

  • Solvent Identification: Determine if the waste is an aqueous solution or dissolved in an organic solvent (e.g., DMSO, methanol).

  • Organic Solutions: Pour the solution directly into the "Halogenated Organic Waste" carboy. Self-Validating Step: Ensure the carboy is explicitly rated for halogenated solvents to prevent the accidental mixing of incompatible chemicals (like acetone and chloroform, which can form explosive mixtures).

  • Aqueous Solutions (Neutralization):

    • Measure the pH of the aqueous waste using pH indicator strips. Because it is a hydrochloride salt, the solution will likely be highly acidic.

    • Slowly add 1M Sodium Hydroxide (NaOH) dropwise while stirring until the pH reaches a neutral range (pH 6-8). Causality: Neutralization prevents the [3] and mitigates dangerous exothermic reactions when mixed with other aqueous wastes.

    • Once neutralized, transfer the liquid to the "Aqueous Halogenated Waste" carboy.

Protocol C: Empty Container Decontamination

Trace amounts of the chemical left in the original vendor bottle still constitute hazardous waste.

  • Triple Rinsing: Add a small volume of a compatible solvent (e.g., methanol or water) to the empty container. Cap it and shake vigorously for 10 seconds.

  • Rinsate Disposal: Pour the rinsate into the appropriate Halogenated Waste carboy (Organic or Aqueous, depending on the rinse solvent).

  • Repeat: Repeat this process two more times.

  • Defacing: Once triple-rinsed, deface the original vendor label with a thick black marker. The bottle can now be disposed of in standard laboratory glass/plastic recycling streams, per [4].

References
  • Hazardous Waste Experts - A Quick and Comprehensive Review of EPA Hazmat Classifications. Available at: [Link]

  • University of Notre Dame Risk Management - Standard Operating Procedures Waste Handling & Disposal. Available at:[Link]

  • Axonator - EPA Hazardous Waste Management Checklist. Available at:[Link]

Sources

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Feasible Synthetic Routes

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